11-Hydroxytetradecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCZWEUMVOFXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942494 | |
| Record name | 11-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034-56-2 | |
| Record name | 11-Hydroxytetradecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Role of 11-Hydroxytetradecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxytetradecanoic acid, a 14-carbon saturated fatty acid with a hydroxyl group at the C-11 position, is a naturally occurring lipid primarily found in the plant kingdom. Its biological significance is intrinsically linked to its role as a core structural component of a complex class of glycolipids known as resin glycosides, which are characteristic secondary metabolites of the Convolvulaceae family (morning glory family). In this context, it is often referred to as convolvulinolic acid. While the free acid form has limited documented biological activity, its incorporation into resin glycosides imparts significant pharmacological properties to these larger molecules. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its function within resin glycosides, and details the associated biological activities, experimental protocols for their investigation, and putative mechanisms of action.
Introduction: From a Simple Fatty Acid to a Bioactive Glycolipid Component
This compound is a hydroxy fatty acid that, in isolation, has not been demonstrated to possess significant signaling or direct pharmacological properties. Its primary and most well-documented biological role is as the central lipid core of resin glycosides.[1][2] These amphipathic molecules consist of a glycosidically linked oligosaccharide that is esterified to the hydroxyl group of this compound, forming a macrolactone ring.[1][3] The diverse biological activities of resin glycosides, ranging from cytotoxic to neuroprotective, are attributed to the unique three-dimensional structure conferred by this combination of a hydrophilic sugar moiety and a lipophilic fatty acid core.
Biological Activities of Resin Glycosides Containing this compound
The incorporation of this compound into resin glycosides is crucial for their wide-ranging biological effects. These activities are generally attributed to the ability of the entire glycolipid molecule to interact with and disrupt cellular membranes and interact with specific cellular targets. The primary activities are summarized in the table below.
| Biological Activity | Description | Relevant Plant Species (containing resin glycosides) | Citation |
| Cytotoxicity | Resin glycosides exhibit significant cytotoxic effects against various cancer cell lines. This activity is often linked to their ability to permeabilize cell membranes and induce apoptosis. | Ipomoea spp., Convolvulus spp. | [1][2] |
| Antimicrobial | These compounds have demonstrated activity against a range of bacteria and fungi. Their amphipathic nature likely facilitates the disruption of microbial cell membranes. | Convolvulus spp. | [4] |
| Neuroprotection | Extracts from plants of the Convolvulaceae family, rich in resin glycosides, have shown neuroprotective effects in various experimental models. The proposed mechanisms include antioxidant and anti-inflammatory actions. | Convolvulus pluricaulis | [5][6][7] |
| Vasorelaxant | Certain resin glycosides have been shown to induce relaxation of blood vessels, suggesting potential cardiovascular applications. | Ipomoea tyrianthina | [8] |
| α-Glucosidase Inhibition | Some resin glycosides are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for antidiabetic applications. | Cuscuta japonica | [9] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound-containing resin glycosides are an active area of research. The current understanding points towards mechanisms that leverage their amphipathic nature to interact with cellular membranes and key proteins.
Membrane Disruption and Permeabilization
The lipophilic this compound tail can insert into the lipid bilayer of cell membranes, while the hydrophilic oligosaccharide portion interacts with the extracellular environment. This interaction can disrupt membrane integrity, leading to increased permeability, ion leakage, and ultimately, cell death, particularly in cancer cells and microbes.
Modulation of Efflux Pumps
In the context of multidrug resistance in cancer, some resin glycosides have been shown to inhibit the function of P-glycoprotein (P-gp), a key efflux pump that expels chemotherapeutic drugs from cancer cells. The this compound core likely plays a role in the interaction with the transmembrane domains of P-gp.
Experimental Protocols
The investigation of the biological role of this compound is primarily conducted through the study of the resin glycosides in which it is found.
Isolation and Purification of Resin Glycosides
A general workflow for the isolation of resin glycosides from plant material is outlined below.
Structural Elucidation
To confirm the presence and structure of this compound as the aglycone, the isolated resin glycoside is subjected to alkaline hydrolysis to cleave the ester bonds. The resulting fatty acid can then be analyzed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural determination.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of resin glycosides on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the isolated resin glycoside for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Conclusion
The biological role of this compound is primarily as a key structural element in the formation of resin glycosides within the Convolvulaceae plant family. While the free acid itself has not been shown to have significant biological activity, its incorporation into these larger glycolipid structures is fundamental to their diverse and potent pharmacological properties, including cytotoxicity, antimicrobial, and neuroprotective effects. Future research should focus on elucidating the specific structure-activity relationships of the fatty acid component within these resin glycosides to better understand its contribution to their mechanism of action and to guide the development of novel therapeutic agents. The synthesis of various analogs of this compound and their incorporation into semi-synthetic resin glycosides could provide valuable insights into its precise role.
References
- 1. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial, Antioxidant Activity of Ethanolic Plant Extracts of Some Convolvulus Species and Their DART-ToF-MS Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective potential of antioxidant potent fractions from Convolvulus pluricaulis Chois. in 3-nitropropionic acid challenged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of Convolvulus pluricaulis standardized extract and its fractions against 3-nitropropionic acid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of Convolvulus pluricaulis Choisy in oxidative stress model of cerebral ischemia reperfusion injury and assessment of MAP2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resin glycosides from Ipomoea tyrianthina and their sedative and vasorelaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resin Glycosides with α-Glucosidase and Protein Tyrosine Phosphatase 1B Inhibitory Activities from the Seeds of Cuscuta japonica - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 11-Hydroxytetradecanoic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxytetradecanoic acid, also known as convolvulinolic acid, is a significant hydroxy fatty acid found predominantly within the plant kingdom, particularly in the Convolvulaceae family. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational resource for further investigation into the chemical and biological properties of this compound and its derivatives.
Introduction
This compound is a C14 hydroxy fatty acid that plays a crucial role as a structural component of resin glycosides, a class of complex secondary metabolites characteristic of the Convolvulaceae family. These resin glycosides have been reported to possess a range of biological activities, including cytotoxic, antimicrobial, and purgative properties, making this compound and its parent compounds valuable targets for phytochemical and pharmacological research. This guide synthesizes the current knowledge on the natural occurrence of this fatty acid in plants, with a focus on quantitative data and detailed methodologies for its study.
Natural Occurrence and Quantitative Data
The primary natural sources of this compound are the resin glycosides found in various species of the Convolvulaceae family, particularly within the genus Ipomoea. These complex glycolipids are typically found in the roots, seeds, and latex of these plants. Upon alkaline hydrolysis, these resin glycosides release their constituent hydroxy fatty acids, including this compound.
While extensively reported in a qualitative manner, specific quantitative data on the abundance of this compound is limited in the scientific literature. The following table summarizes the available information on its occurrence. It is important to note that the yield of the fatty acid is dependent on the efficiency of both the resin glycoside extraction and the subsequent hydrolysis.
| Plant Species | Family | Plant Part | Compound Type | This compound Content | Reference(s) |
| Ipomoea purga (Jalap) | Convolvulaceae | Tuberous Roots | Resin Glycosides (Convolvulin) | A major hydroxy fatty acid component of the "convolvulin" fraction of the resin. Specific percentage not detailed. | [1][2] |
| Ipomoea parasitica | Convolvulaceae | Latex | Resin Glycosides | A constituent of several identified resin glycosides. Quantitative data for the specific fatty acid is not provided. | [3] |
| Quamoclit pennata | Convolvulaceae | Seeds | Resin Glycosides (Jalapin) | The aglycone of "quamoclinic acid A" is 11S-convolvulinolic acid. The overall yield of the resin is not specified. | [1] |
| Ipomoea alba | Convolvulaceae | Seeds | Resin Glycosides | A component of albinosides I-III. Quantitative data for the fatty acid is not provided. | [4] |
Experimental Protocols
The study of this compound from plant sources involves a multi-step process encompassing the extraction of crude resin glycosides, hydrolysis to liberate the fatty acids, and subsequent chromatographic analysis for identification and quantification.
Extraction of Crude Resin Glycosides from Plant Material
This protocol describes a general method for the solvent-based extraction of crude resin glycosides from dried and powdered plant material, such as the tuberous roots of Ipomoea purga.[5]
Materials:
-
Dried and finely powdered plant material (e.g., Ipomoea purga roots)
-
Methanol
-
Chloroform
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Macerate the powdered plant material in methanol at room temperature for 24-48 hours with occasional stirring. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Filter the methanolic extract and repeat the extraction process with fresh methanol twice more to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
To separate the resin glycosides from more polar compounds, partition the residue between chloroform and water. The resin glycosides will preferentially dissolve in the chloroform layer.
-
Collect the chloroform layer and evaporate the solvent to dryness to yield the crude resin glycoside extract. The typical yield of crude resin from Ipomoea purga roots is between 9-12%.[5]
Alkaline Hydrolysis (Saponification) of Resin Glycosides
This protocol details the cleavage of ester bonds within the resin glycosides to release the constituent hydroxy fatty acids and organic acids.[1][5]
Materials:
-
Crude resin glycoside extract
-
5% (w/v) Potassium Hydroxide (KOH) in methanol
-
Reflux apparatus (condenser and heating mantle)
-
Dichloromethane or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
pH indicator paper
Procedure:
-
Dissolve the crude resin glycoside extract in a 5% methanolic KOH solution.
-
Reflux the mixture for 4-6 hours with continuous stirring to ensure complete saponification.
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane or diethyl ether to remove any non-saponifiable material.
-
Carefully acidify the remaining aqueous layer to a pH of approximately 3 using 1 M HCl. This will protonate the fatty acids.
-
Extract the acidified aqueous layer multiple times with diethyl ether. The this compound will partition into the organic phase.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the mixture of fatty acids.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the hydroxyl and carboxylic acid functional groups of the fatty acids must be derivatized to increase their volatility. A common method is methylation of the carboxylic acid followed by silylation of the hydroxyl group.
3.3.1. Derivatization: Methylation
Materials:
-
Fatty acid mixture from hydrolysis
-
Diazomethane solution or 2% (v/v) sulfuric acid in methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure (using sulfuric acid in methanol):
-
Dissolve the dried fatty acid mixture in 2% sulfuric acid in methanol.
-
Heat the mixture at 60-70°C for 2-4 hours.
-
After cooling, add water and extract the fatty acid methyl esters (FAMEs) with diethyl ether.
-
Wash the ether extract with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a water wash.
-
Dry the ether layer over anhydrous sodium sulfate and carefully evaporate the solvent.
3.3.2. Derivatization: Silylation
Materials:
-
Fatty acid methyl ester (FAME) mixture
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
Procedure:
-
Dissolve the FAME mixture in a small volume of anhydrous pyridine.
-
Add an excess of BSTFA with 1% TMCS.
-
Heat the mixture at 60°C for 30 minutes to ensure complete silylation of the hydroxyl group.
-
The sample is now ready for GC-MS analysis.
3.3.3. GC-MS Parameters
The following are representative GC-MS parameters for the analysis of the derivatized this compound.[6][7]
-
Gas Chromatograph: Agilent 6890 GC system or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Mass Spectrometer: Agilent 5973N MSD or equivalent
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Identification: The trimethylsilyl ether methyl ester of this compound can be identified by its retention time and comparison of its mass spectrum with reference spectra in libraries such as NIST and Wiley. Quantification is achieved by creating a calibration curve using a pure standard of this compound subjected to the same derivatization procedure and using an appropriate internal standard (e.g., heptadecanoic acid).
Visualization of Pathways and Workflows
Putative Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound in the Convolvulaceae has not been fully elucidated. However, based on the known biosynthesis of other plant hydroxy fatty acids, a putative pathway can be proposed.[8][9] This pathway likely involves the hydroxylation of a C14 fatty acid precursor, myristic acid, by a cytochrome P450 monooxygenase.
References
- 1. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of edaphoclimate on the resin glycoside profile of the ruderal Ipomoea parasitica (Convolvulaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantsjournal.com [plantsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
The Bacterial Forge: An In-depth Technical Guide to the Biosynthesis of 11-Hydroxytetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxytetradecanoic acid, a C14 hydroxy fatty acid (HFA), is a molecule of growing interest in various industrial and pharmaceutical applications, including the synthesis of biopolymers, lubricants, and as a precursor for bioactive molecules. In the microbial world, bacteria have evolved sophisticated enzymatic machinery to produce such compounds. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in bacteria, with a focus on the enzymatic players, their catalytic mechanisms, quantitative data, and the regulatory networks that govern this process.
Core Biosynthetic Pathway: The Role of Cytochrome P450 Monooxygenases
The primary route for the biosynthesis of this compound in bacteria is through the direct hydroxylation of tetradecanoic acid (myristic acid). This reaction is predominantly catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 monooxygenases (CYPs or P450s). These enzymes are capable of inserting an oxygen atom from molecular oxygen into a C-H bond of a substrate, a reaction that is often regio- and stereospecific.
The hydroxylation of a fatty acid at the eleventh carbon position (C11) is referred to as ω-1 hydroxylation, as it occurs at the carbon atom adjacent to the terminal (ω) methyl group. Several bacterial CYP families have been identified to perform this transformation.
Key Enzymatic Players
While a variety of bacterial P450s can hydroxylate fatty acids, the most well-characterized enzymes with relevance to tetradecanoic acid hydroxylation include:
-
CYP102A1 (P450 BM-3) from Bacillus megaterium : This is a naturally occurring fusion protein containing a P450 domain and a reductase domain, making it a highly efficient self-sufficient catalyst.[1][2] Wild-type CYP102A1 hydroxylates saturated fatty acids primarily at the ω-1, ω-2, and ω-3 positions.[1] For myristic acid (C14), ω-1 hydroxylation is a significant reaction.[1]
-
CYP152 Family Enzymes : This family of P450s, found in various bacteria such as Sphingomonas paucimobilis and Bacillus subtilis, are peroxygenases.[3] They utilize hydrogen peroxide (H₂O₂) as the oxidant instead of O₂ and a separate reductase system.[3] While often associated with α- and β-hydroxylation, their substrate promiscuity can lead to hydroxylation at other positions.
-
Rhodococcus species : These bacteria are known for their diverse metabolic capabilities, including the degradation and modification of hydrophobic compounds like fatty acids.[4] They possess a variety of P450 enzymes and other oxygenases that can be involved in fatty acid hydroxylation. The regulation of fatty acid metabolism in Rhodococcus involves transcriptional regulators like FadR, which respond to the presence of fatty acids.[5][6]
The biosynthesis of this compound begins with the readily available precursor, tetradecanoic acid, which is a common component of bacterial fatty acid pools. The core transformation is a single enzymatic step catalyzed by a cytochrome P450 monooxygenase.
Quantitative Data on Fatty Acid Hydroxylation by Key Bacterial Enzymes
The efficiency and regioselectivity of fatty acid hydroxylation are crucial parameters for biotechnological applications. The following tables summarize key quantitative data for CYP102A1 and CYP152B1, two of the most relevant enzymes in this context.
Table 1: Kinetic Parameters of Bacillus megaterium CYP102A1 for Saturated Fatty Acids
| Substrate | Turnover Number (min⁻¹) | Km (µM) | Regioselectivity (ω-1:ω-2:ω-3) | Reference |
| Lauric Acid (C12) | 1,222 ± 62 | - | Preferential ω-1 | [1][2] |
| Myristic Acid (C14) | ~3,000 | - | Preferential ω-1 | [1][7] |
| Palmitic Acid (C16) | - | - | 21:44:35 | [1] |
Note: The turnover number for lauric acid was determined by NADPH oxidation rate.[2] Km values are not always reported under comparable conditions.
Table 2: Substrate Specificity and Kinetic Parameters of Sphingomonas paucimobilis CYP152B1
| Substrate | Turnover Number (min⁻¹) | Km (µM) | Primary Product | Reference |
| Undecanoic Acid (C11) | < 1000 | Increased | α-hydroxyundecanoic acid | [8] |
| Myristic Acid (C14) | ~3800 | Similar to C15 | (S)-2-hydroxymyristic acid | [8] |
| Pentadecanoic Acid (C15) | - | Smallest among C10-C18 | α-hydroxypentadecanoic acid | [8] |
Note: CYP152B1 from S. paucimobilis is primarily an α-hydroxylase, but this data provides context for its fatty acid substrate preferences.
Experimental Protocols
Whole-Cell Bioconversion of Tetradecanoic Acid
This protocol describes a general procedure for the in-vivo production of this compound using an engineered E. coli strain expressing a fatty acid hydroxylase.
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring an expression plasmid for a cytochrome P450 (e.g., CYP102A1).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Bioconversion buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Tetradecanoic acid.
-
Glucose.
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 250 mL) with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture, often at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance soluble protein expression.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Bioconversion: Wash the cell pellet with bioconversion buffer and resuspend to a desired cell density (e.g., OD₆₀₀ of 10-50). Add tetradecanoic acid (e.g., 1 g/L, may require a co-solvent like ethanol for solubilization) and a carbon source like glucose (e.g., 1-2% w/v) to provide reducing equivalents (NADPH).
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking for 24-48 hours.
-
Product Extraction and Analysis: Periodically take samples to monitor the reaction progress. At the end of the bioconversion, centrifuge to remove cells. Acidify the supernatant to pH ~2 with HCl and extract the hydroxy fatty acids with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and the product analyzed by GC-MS after derivatization.
Purification of Recombinant Cytochrome P450 (e.g., His-tagged CYP102A1) from E. coli
Materials:
-
E. coli cell pellet expressing the His-tagged P450.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA).
-
Chromatography column.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice. Lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
IMAC Chromatography:
-
Equilibrate the IMAC column with lysis buffer (without lysozyme and DNase I).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged P450 with elution buffer.
-
-
Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein into a storage buffer (e.g., using dialysis or a desalting column).
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
-
Quantification: Determine the concentration of the purified P450 using the carbon monoxide (CO) difference spectrum method.[9]
In Vitro Fatty Acid Hydroxylation Assay
Materials:
-
Purified cytochrome P450 enzyme.
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Tetradecanoic acid solution.
-
NADPH solution.
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, purified enzyme, and tetradecanoic acid. Pre-incubate at the desired temperature (e.g., 30°C).
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate for a defined period, ensuring the reaction remains in the linear range.
-
Quench Reaction: Stop the reaction by adding an organic solvent and/or acidifying the mixture.
-
Extraction and Analysis: Extract the products as described for the whole-cell bioconversion and analyze by GC-MS.
GC-MS Analysis of Hydroxy Fatty Acids
Derivatization (Esterification and Silylation): Hydroxy fatty acids are not volatile enough for direct GC analysis and require derivatization. A common two-step derivatization is:
-
Esterification: The carboxylic acid group is converted to a methyl ester using a reagent like BF₃-methanol.[10]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]
GC-MS Conditions (General):
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Injector: Split/splitless injector at a high temperature (e.g., 250°C).
-
Oven Program: A temperature gradient is used to separate the fatty acid derivatives (e.g., starting at 80°C and ramping up to 280-300°C).
-
Mass Spectrometer: Operated in electron impact (EI) mode. Identification is based on retention time and comparison of the mass spectrum with known standards or library data.
Regulation of this compound Biosynthesis
The production of this compound is intrinsically linked to the overall fatty acid metabolism of the bacterium, which is tightly regulated at the transcriptional level. A key regulator in many bacteria, including Bacillus and Rhodococcus, is the FadR protein.[11][12]
In the absence of long-chain fatty acyl-CoAs, FadR binds to specific DNA operator sites, repressing the expression of genes involved in fatty acid degradation (fad genes).[13] In some cases, FadR can also activate the expression of genes for unsaturated fatty acid biosynthesis (fab genes).[13] The genes encoding fatty acid hydroxylases, such as CYP102A1, are often part of or co-regulated with fad operons.
When long-chain fatty acyl-CoAs (the activated form of fatty acids) are present, they bind to FadR, causing a conformational change that prevents FadR from binding to DNA.[14] This leads to the de-repression of the fad genes and the genes for fatty acid hydroxylases, allowing the bacterium to metabolize the fatty acids. This regulatory mechanism ensures that the enzymes for fatty acid modification and degradation are only produced when their substrates are available.
Conclusion
The biosynthesis of this compound in bacteria is a fascinating example of enzymatic precision and metabolic regulation. Cytochrome P450 monooxygenases, particularly CYP102A1 from Bacillus megaterium, stand out as highly efficient catalysts for this transformation. The detailed understanding of these enzymes, their kinetics, and the regulatory networks that control their expression, provides a solid foundation for their application in synthetic biology and industrial biotechnology. The protocols and data presented in this guide offer a valuable resource for researchers aiming to harness the power of these bacterial systems for the sustainable production of valuable hydroxy fatty acids. Further research into protein engineering of these P450s and optimization of fermentation conditions will undoubtedly unlock even greater potential for the bio-based synthesis of this compound and other tailored oleochemicals.
References
- 1. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The full-length cytochrome P450 enzyme CYP102A1 dimerizes at its reductase domains and has flexible heme domains for efficient catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC 1.11.2.4 [iubmb.qmul.ac.uk]
- 4. Rhodococcus erythropolis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid-specific, regiospecific, and stereospecific hydroxylation by cytochrome P450 (CYP152B1) from Sphingomonas paucimobilis: substrate structure required for alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catabolite Repression of the Bacillus subtilis FadR Regulon, Which Is Involved in Fatty Acid Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Escherichia coli FadR transcription factor: Too much of a good thing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural characterization of a ligand-bound form of Bacillus subtilis FadR involved in the regulation of fatty acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbial Sources of 11-Hydroxymyristic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxymyristic acid, a C14 hydroxy fatty acid, is a valuable chemical intermediate with applications in the synthesis of polymers, surfactants, and bioactive molecules. Microbial biosynthesis offers a promising and sustainable alternative to chemical synthesis for the production of this specialty chemical. This guide provides a comprehensive overview of the primary microbial sources of 11-hydroxymyristic acid, focusing on the underlying enzymatic systems, quantitative production data, detailed experimental protocols, and relevant metabolic and regulatory pathways.
Core Microbial Sources and Enzymatic Systems
The microbial production of 11-hydroxymyristic acid primarily relies on the activity of cytochrome P450 monooxygenases. These enzymes catalyze the regio- and stereospecific hydroxylation of fatty acids. Several microorganisms, both native producers and genetically engineered strains, have been identified as potential sources.
-
Bacillus megaterium : This bacterium is a well-known host for the cytochrome P450 BM3 (CYP102A1), a highly active and self-sufficient fatty acid hydroxylase. P450 BM3 can hydroxylate myristic acid at the ω-1, ω-2, and ω-3 positions, yielding 13-hydroxy, 12-hydroxy, and 11-hydroxymyristic acid, respectively.[1]
-
Candida tropicalis : This yeast species possesses a family of cytochrome P450 enzymes (CYP52 family) involved in the ω-oxidation of alkanes and fatty acids. Specifically, CYP52A17 has been shown to be effective in converting myristic acid.[2][3] While often geared towards the production of dicarboxylic acids, the initial hydroxylation step can be harnessed to produce hydroxy fatty acids.
-
Aspergillus niger : This filamentous fungus is a versatile industrial microorganism with a wide range of P450 enzymes. While its primary use is in the production of organic acids and enzymes, its P450 systems have the potential for fatty acid hydroxylation.
-
Recombinant Escherichia coli : As a workhorse for metabolic engineering, E. coli is a common host for the heterologous expression of cytochrome P450 enzymes from various sources, including P450 BM3 from B. megaterium.[4] This allows for the development of tailored whole-cell biocatalysts for specific hydroxylation reactions.
Data Presentation: Quantitative Production of Hydroxymyristic Acids
The following tables summarize the available quantitative data on the microbial production of hydroxylated myristic acid derivatives. It is important to note that specific yields for 11-hydroxymyristic acid are often reported as part of a mixture of regioisomers.
Table 1: Product Distribution of Myristic Acid Hydroxylation by Bacillus megaterium P450 BM3
| Product | Position of Hydroxylation | Product Distribution (%) |
| 13-Hydroxymyristic acid | ω-1 | Preferentially metabolized[1] |
| 12-Hydroxymyristic acid | ω-2 | Major product |
| 11-Hydroxymyristic acid | ω-3 | Significant product |
Note: Precise percentage distribution can vary based on reaction conditions. The literature indicates a preference for ω-1 and ω-2 hydroxylation.[1]
Table 2: Relative Activity of Candida tropicalis Cytochrome P450 Enzymes on Myristic Acid
| Enzyme | Substrate | Relative Conversion (%) | Primary Products |
| CYP52A13 | Myristic Acid | Lower | ω-hydroxy myristic acid |
| CYP52A17 | Myristic Acid | Higher | ω-hydroxy myristic acid, Dicarboxylic acid |
Source: Adapted from Eschenfeldt et al., 2003.[2][3][5] This table reflects the relative efficiency of conversion of myristic acid by two different P450 enzymes from C. tropicalis. CYP52A17 is noted to be more effective for shorter-chain saturated fatty acids like myristic acid.
Experimental Protocols
Cultivation of Bacillus megaterium for Whole-Cell Biotransformation
This protocol is designed for the cultivation of Bacillus megaterium to express cytochrome P450 BM3 for the subsequent biotransformation of myristic acid.
Materials:
-
Bacillus megaterium strain (e.g., ATCC 14581)
-
Nutrient Broth (NB) or Terrific Broth (TB) for seed culture
-
Production medium (e.g., M9 minimal medium supplemented with glucose and trace elements)
-
Myristic acid
-
Inducer (e.g., barbiturates like phenobarbital, though fatty acids themselves can induce expression)[6]
Procedure:
-
Seed Culture: Inoculate a single colony of B. megaterium into 50 mL of NB or TB in a 250 mL flask. Incubate at 30-37°C with shaking at 200-250 rpm for 12-16 hours.
-
Inoculation: Transfer the seed culture to the production medium at a 1-5% (v/v) inoculation ratio.
-
Growth Phase: Cultivate the cells at 30-37°C with vigorous shaking to ensure adequate aeration. Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Induction: When the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6-0.8), add the inducer if necessary. Fatty acid substrates can also act as inducers for the P450 BM3 system.[6]
-
Biotransformation: After induction, add myristic acid to the culture. The final concentration of myristic acid should be optimized and can range from 1 to 10 g/L. It is often added dissolved in an organic solvent (e.g., ethanol) or as a potassium salt to improve solubility.
-
Incubation: Continue the incubation at a slightly lower temperature (e.g., 25-30°C) for 24-72 hours to allow for biotransformation.
-
Harvesting: After the desired incubation period, harvest the culture broth for extraction of the hydroxylated products.
Heterologous Expression of Cytochrome P450 BM3 in E. coli
This protocol outlines the general steps for expressing P450 BM3 in E. coli for whole-cell biocatalysis.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression vector containing the P450 BM3 gene (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Myristic acid
Procedure:
-
Transformation: Transform the E. coli expression host with the expression vector containing the P450 BM3 gene.
-
Seed Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 0.1-1 mM to induce the expression of the P450 enzyme.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate for 12-24 hours to allow for proper protein folding and expression.
-
Biotransformation: Add myristic acid to the culture and continue incubation for another 24-48 hours.
-
Harvesting: Collect the culture broth for product extraction.
Extraction and Purification of 11-Hydroxymyristic Acid
This protocol describes a general method for the extraction and purification of hydroxy fatty acids from the fermentation broth.
Materials:
-
Fermentation broth
-
Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to pellet the cells. The supernatant contains the extracellular product.
-
Acidification: Acidify the supernatant to a pH of 2-3 with HCl to protonate the carboxylic acid group of the hydroxy fatty acid, making it more soluble in organic solvents.
-
Solvent Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate three times. Pool the organic layers.
-
Drying: Dry the pooled organic phase over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification: Purify the crude extract using silica gel column chromatography.
-
Load the crude extract onto a silica gel column equilibrated with hexane.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and analyze them for the presence of 11-hydroxymyristic acid using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Pool the fractions containing the pure product and evaporate the solvent.
-
Analytical Methods
The quantification of 11-hydroxymyristic acid typically involves derivatization followed by chromatographic analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid and hydroxyl groups are typically derivatized (e.g., methylation of the carboxyl group and silylation of the hydroxyl group) to increase volatility for GC analysis. Mass spectrometry provides structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis after derivatization or mass spectrometry) can also be used for quantification.[7]
Signaling Pathways and Workflows
Fatty Acid Hydroxylation Pathway in Bacillus megaterium
The hydroxylation of myristic acid in Bacillus megaterium is catalyzed by the cytochrome P450 BM3 enzyme system. This process requires NADPH as a reducing equivalent and molecular oxygen.
Caption: Myristic acid hydroxylation by P450 BM3.
Regulatory Pathway of P450 BM3 Expression in Bacillus megaterium
The expression of the cyp102A1 gene (encoding P450 BM3) in Bacillus megaterium is regulated by the repressor protein Bm3R1. Fatty acids, including myristic acid, can act as inducers by binding to Bm3R1, causing its dissociation from the operator region of the gene and leading to transcription.[6]
Caption: Regulation of P450 BM3 gene expression.
General Experimental Workflow for Microbial Production and Analysis
This workflow outlines the key steps from microbial cultivation to the analysis of 11-hydroxymyristic acid.
References
- 1. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Bacterial Cytochrome P450 BM3 System for the Production of Human Drug Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid signals in Bacillus megaterium are attenuated by cytochrome P-450-mediated hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 11-Hydroxytetradecanoic Acid in Microbial Signaling: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate world of microbial communication relies on a diverse arsenal of signaling molecules that orchestrate collective behaviors such as quorum sensing, biofilm formation, and virulence. Among the vast array of potential signaling compounds, fatty acids and their derivatives have emerged as a significant class of intra- and interspecies messengers. This technical guide delves into the current understanding of 11-hydroxytetradecanoic acid, a hydroxylated fatty acid, and its putative function in microbial signaling. While direct and extensive research on the signaling role of this compound is limited, this document synthesizes available information on related hydroxy fatty acids and provides a framework for future investigation.
The Landscape of Fatty Acid Signaling in Microbes
Fatty acids are increasingly recognized for their roles beyond being simple structural components of cell membranes or sources of energy.[1] In the realm of microbial signaling, they can act as autoinducers or modulators of virulence.[2] For instance, tetradecanoic acid (myristic acid), the parent compound of this compound, has been shown to reduce the production of pyocyanin, a virulence factor in Pseudomonas aeruginosa, at concentrations of 40 and 1,000 µM.[2][3] Furthermore, other hydroxylated fatty acids have demonstrated clear signaling functions. 12-hydroxystearic acid has been identified as a potential interspecies signaling factor that can modulate planktonic growth and biofilm formation in various marine bacterial strains.[4] Similarly, 10-hydroxy-2-decenoic acid has been found to inhibit biofilm formation and virulence in Staphylococcus aureus.
This compound: An Unexplored Frontier
Despite the growing interest in hydroxy fatty acids as signaling molecules, this compound remains largely uncharacterized in this context. It is a long-chain hydroxy fatty acid with the chemical formula C14H28O3.[5] While its presence has been noted in various organisms, its specific biosynthesis and functional roles in microbial communication are yet to be elucidated. The study of related molecules, however, provides a compelling rationale for investigating this compound as a potential signaling agent.
Putative Signaling Pathways and Mechanisms
Based on the known functions of other fatty acid signaling molecules, several hypothetical pathways and mechanisms for this compound can be proposed. These could involve interactions with bacterial quorum sensing systems, modulation of biofilm formation, or regulation of virulence factor expression.
Potential Interaction with Quorum Sensing Systems
Quorum sensing (QS) is a cell-density-dependent communication system that relies on the production and detection of small signal molecules called autoinducers.[6] It is plausible that this compound could act as a QS molecule itself or as a modulator of existing QS systems. For instance, it could compete with native autoinducers for receptor binding, thereby either agonizing or antagonizing the QS response.
Caption: Hypothetical modulation of a bacterial quorum sensing system by this compound.
Influence on Biofilm Formation
Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents.[7] Fatty acids have been shown to influence this process. For example, certain unsaturated fatty acids can inhibit biofilm formation in Acinetobacter baumannii.[8] this compound could potentially interfere with any of the key stages of biofilm development, from initial attachment to maturation and dispersal.
Caption: Potential stages of biofilm formation that could be targeted by this compound.
Quantitative Data on Related Hydroxy Fatty Acids
While specific quantitative data for this compound's signaling activity is not yet available, studies on analogous compounds provide a valuable reference point.
| Compound | Microorganism | Effect | Concentration |
| Tetradecanoic acid | Pseudomonas aeruginosa | Pyocyanin production inhibition | 40 - 1000 µM |
| Dodecanoic acid | Pseudomonas aeruginosa | Pyocyanin production inhibition | 40 - 1000 µM |
| cis-2-decenoic acid | Pseudomonas aeruginosa | Pyocyanin production inhibition | 3.1 µM |
| cis-2-decenoic acid | Pseudomonas aeruginosa | Biofilm reduction | 3 µM |
Table 1: Summary of quantitative data for fatty acids affecting virulence and biofilm formation in Pseudomonas aeruginosa.[3]
Experimental Protocols for Investigating Novel Signaling Molecules
To elucidate the function of this compound in microbial signaling, a series of established experimental protocols can be adapted.
Quorum Sensing Reporter Assay
-
Objective: To determine if this compound can act as a QS agonist or antagonist.
-
Methodology:
-
Utilize a bacterial reporter strain that produces a quantifiable signal (e.g., bioluminescence, fluorescence, or pigment) in response to a specific autoinducer. A common example is Chromobacterium violaceum, which produces the purple pigment violacein in response to N-acyl-homoserine lactones (AHLs).
-
Culture the reporter strain in the presence of a known autoinducer to establish a baseline response.
-
In parallel, co-incubate the reporter strain with the autoinducer and varying concentrations of this compound.
-
A decrease in the reporter signal would indicate antagonistic activity, while an increase (in the absence of the native autoinducer) would suggest agonistic activity.
-
Quantify the reporter signal using appropriate instrumentation (e.g., spectrophotometer, luminometer).
-
Biofilm Formation Assay
-
Objective: To assess the effect of this compound on biofilm formation.
-
Methodology:
-
Grow a biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) in a multi-well plate format.
-
Supplement the growth medium with a range of concentrations of this compound.
-
After a suitable incubation period, remove the planktonic cells by washing.
-
Stain the adherent biofilm with a dye such as crystal violet.
-
Solubilize the bound dye and quantify the absorbance, which is proportional to the biofilm biomass.
-
Caption: General experimental workflows for investigating the signaling properties of this compound.
Virulence Factor Expression Analysis
-
Objective: To determine if this compound regulates the expression of virulence factors.
-
Methodology:
-
Culture a pathogenic bacterial strain in the presence and absence of this compound.
-
Harvest the bacterial cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known virulence genes.
-
Alternatively, quantify the production of specific virulence factors directly using methods such as enzyme-linked immunosorbent assays (ELISAs) or specific enzymatic assays (e.g., for proteases or hemolysins).
-
Future Directions and Conclusion
The field of microbial signaling is rapidly expanding, with new molecules and pathways continually being discovered. While the specific role of this compound in this complex network remains to be elucidated, the existing knowledge of related fatty acids provides a strong impetus for further research. Future studies should focus on:
-
Identifying the biosynthetic pathways responsible for the production of this compound in microorganisms.
-
Screening a diverse range of bacteria for the production of and response to this compound.
-
Utilizing the experimental protocols outlined above to systematically investigate its effects on quorum sensing, biofilm formation, and virulence.
-
Identifying the specific cellular receptors and downstream signaling cascades that mediate the effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]
- 4. Uncovering Potential Interspecies Signaling Factors in Plant-Derived Mixed Microbial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H28O3 | CID 150961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Biofilm Strategies: A Focused Review on Innovative Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of 11-Hydroxytetradecanoic Acid as a Pheromone Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insect pheromones, critical for intraspecific communication and reproductive behavior, are predominantly lipid-derived molecules synthesized through complex biosynthetic pathways. Fatty acids serve as the fundamental building blocks for a vast array of these semiochemicals. This technical guide delves into the potential role of 11-hydroxytetradecanoic acid as a key intermediate in the biosynthesis of specific insect pheromones. While its presence in pheromone glands can be transient, its strategic hydroxylation at the C-11 position makes it a plausible precursor for a variety of unsaturated C12 and C14 pheromone components. This document outlines the hypothetical biosynthetic pathways, provides detailed experimental protocols for the enzymatic and chemical conversions involved, and presents quantitative data from analogous systems to offer a comprehensive resource for researchers in chemical ecology and drug development.
Introduction
The biosynthesis of insect pheromones from fatty acids is a well-established field of study.[1][2][3] Common fatty acids like palmitic acid (C16) and stearic acid (C18) undergo a series of enzymatic modifications, including desaturation, chain-shortening through β-oxidation, reduction to fatty alcohols, and subsequent conversion to aldehydes or acetate esters, to produce the final active pheromone components.[4] The introduction of a hydroxyl group at a specific position, such as in this compound, represents a key functionalization step that can lead to the formation of specific double bond isomers upon dehydration.
While direct evidence for the widespread use of this compound as a primary precursor is still emerging, its structural features suggest a significant, albeit potentially transient, role in the biosynthesis of certain lepidopteran pheromones. One study on Spodoptera littoralis did not detect 11- or 12-hydroxytetradecanoic acid in the pheromone gland, indicating that if it is an intermediate, it is rapidly converted to subsequent products.[5] This guide, therefore, explores the hypothetical, yet biochemically plausible, pathways originating from this hydroxylated fatty acid.
Hypothetical Biosynthetic Pathways
The conversion of this compound to various pheromone components can be envisaged through two primary routes:
-
Route A: Dehydration followed by modification: In this pathway, this compound is first dehydrated to form an unsaturated fatty acid, which then undergoes further enzymatic modifications.
-
Route B: Chain-shortening followed by modification: Alternatively, the 14-carbon chain of this compound can be shortened via β-oxidation prior to other modifications.
These pathways are not mutually exclusive and can lead to a diverse array of final pheromone products.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways.
Caption: Hypothetical biosynthetic pathway (Route A) for a diene pheromone starting with the dehydration of this compound.
Caption: Hypothetical biosynthetic pathway (Route B) involving initial chain-shortening of this compound.
Quantitative Data
The following tables summarize quantitative data from studies on related fatty acid-derived pheromone biosynthesis. This data can serve as a benchmark for experiments involving this compound.
Table 1: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism |
| Fatty Acyl Reductase | Palmitoyl-CoA (C16:0) | ~4 | ~200 | Marinobacter aquaeolei VT8[6] |
| Fatty Acyl Reductase | cis-11-Hexadecenal | ~50 | ~8000 | Marinobacter aquaeolei VT8[6] |
| β-ketoacyl-ACP reductase (FabG) | Acetoacetyl-ACP | 16.9 | 13.9 (µmol/min/mg) | Escherichia coli |
Note: Data for direct conversion of this compound is not currently available.
Table 2: In Vivo Pheromone Production Yields in Engineered Yeast
| Pheromone Component | Precursor Pathway | Titer (mg/L) | Yeast Strain |
| (Z)-11-Hexadecenol | Engineered fatty acid synthesis | 1.7 | Yarrowia lipolytica[7] |
| (Z)-9-Tetradecenol | Engineered fatty acid synthesis | - | Yarrowia lipolytica[7] |
| (Z,E)-9,12-tetradecadienyl acetate | Engineered fatty acid synthesis | - | Saccharomyces cerevisiae[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the hypothetical conversion of this compound to pheromones.
Enzymatic Dehydration of this compound
Objective: To demonstrate the conversion of this compound to 11-tetradecenoic acid using a crude enzyme extract from insect pheromone glands.
Materials:
-
This compound
-
Pheromone glands from relevant insect species (e.g., Spodoptera littoralis)
-
Phosphate buffer (100 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Dissect pheromone glands from 2-3 day old female moths during their photophase.
-
Homogenize the glands in ice-cold phosphate buffer containing 1 mM DTT.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Set up the enzymatic reaction by adding the crude enzyme extract to a solution of this compound (final concentration 100 µM) in phosphate buffer.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 1N HCl to acidify the mixture to pH 2-3.
-
Extract the lipid-soluble products with three volumes of ethyl acetate.
-
Pool the organic layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen.
-
Derivatize the products to their methyl esters using diazomethane or BF3-methanol for GC-MS analysis.
-
Analyze the sample by GC-MS to identify and quantify the formation of methyl 11-tetradecenoate isomers.
Fatty Acyl Reductase (FAR) Assay
Objective: To measure the activity of a fatty acyl reductase in converting an acyl-CoA substrate (derived from 11-tetradecenoic acid) to the corresponding fatty alcohol.
Materials:
-
(Z)-11-tetradecenoyl-CoA (synthesized or commercially available)
-
Recombinant or purified Fatty Acyl Reductase (FAR)
-
NADPH
-
Bovine Serum Albumin (BSA)
-
Tricine buffer (pH 7.0)
-
Hexane
-
GC-MS
Procedure:
-
Prepare a reaction mixture containing Tricine buffer, BSA (1 mg/mL), and NADPH (500 µM).
-
Add the purified FAR enzyme to the reaction mixture.
-
Initiate the reaction by adding the substrate, (Z)-11-tetradecenoyl-CoA (final concentration 50 µM).
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the fatty alcohol product.
-
Concentrate the hexane extract and analyze by GC-MS to quantify the formation of (Z)-11-tetradecenol.
Product Purification and Analysis
Objective: To purify and structurally characterize the pheromone products from the enzymatic reactions.
Materials:
-
Crude reaction extract
-
Silica gel for column chromatography
-
Solvent system (e.g., hexane:diethyl ether gradient)
-
Thin Layer Chromatography (TLC) plates
-
GC-MS
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Apply the concentrated crude extract to a silica gel column equilibrated with hexane.
-
Elute the column with a gradient of increasing diethyl ether in hexane.
-
Collect fractions and monitor the separation by TLC.
-
Pool fractions containing the desired product(s).
-
Analyze the purified fractions by GC-MS to confirm purity and identity.[8][9][10][11]
-
For novel compounds, perform structural elucidation using NMR spectroscopy.
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for the enzymatic dehydration of this compound.
Caption: Workflow for the purification and structural analysis of synthesized pheromone components.
Conclusion
While the direct role of this compound as a primary pheromone precursor requires further investigation, the hypothetical biosynthetic pathways presented in this guide are biochemically sound and provide a strong foundation for future research. The detailed experimental protocols and comparative quantitative data offer a practical resource for scientists aiming to elucidate novel pheromone biosynthetic pathways and develop innovative pest management strategies. Further research focusing on the identification and characterization of the specific enzymes involved in the metabolism of hydroxylated fatty acids will be crucial in validating these proposed pathways and unlocking new avenues for the biotechnological production of insect pheromones.
References
- 1. Tetradecadienyl acetates - Wikipedia [en.wikipedia.org]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [ouci.dntb.gov.ua]
- 6. Characterization of a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8: a bacterial enzyme catalyzing the reduction of fatty acyl-CoA to fatty alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling 11-Hydroxytetradecanoic Acid: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxytetradecanoic acid, a member of the hydroxy fatty acid family, has garnered increasing interest within the scientific community.[1] This C14 long-chain fatty acid, with a hydroxyl group at the eleventh carbon, exhibits potential biological activities that warrant further investigation for therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and known biological context of this compound, presenting key data, detailed experimental protocols, and visual representations of associated biochemical pathways.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its study. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₈O₃ | [1] |
| Molecular Weight | 244.37 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 11-Hydroxymyristic acid | [2] |
| CAS Number | 2034-56-2 | [2] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
Natural Occurrence and Discovery
This compound has been identified as a naturally occurring compound in various biological sources, most notably in the plant kingdom and in royal jelly.
In the Plant Kingdom: The Convolvulaceae Family
The discovery of this compound is closely linked to the study of resin glycosides, which are characteristic constituents of the Convolvulaceae family of plants. Recent research has confirmed that methyl 11S-hydroxytetradecanoate serves as an aglycone component of glycosidic acids in Ipomoea alba (moonflower). This discovery underscores the importance of this plant family as a natural source for this specific hydroxy fatty acid.
In Royal Jelly
Royal jelly, a secretion from honeybees, is a complex mixture of lipids, proteins, and other bioactive compounds. While the fatty acid profile of royal jelly is well-documented, with 10-hydroxy-2-decenoic acid (10-HDA) being a major component, studies have also indicated the presence of various hydroxymyristic acid regio-isomers. Although specific quantitative data for the 11-hydroxy isomer in royal jelly is not extensively reported, its presence as part of the complex lipid fraction is acknowledged.
Experimental Protocols
This section provides detailed methodologies for the isolation and analysis of this compound, crucial for researchers aiming to study this compound.
Isolation from Ipomoea Species
The following protocol is adapted from established methods for the isolation of hydroxylated fatty acid aglycones from the resin glycosides of Ipomoea species.
Objective: To isolate this compound from the dried and powdered plant material of Ipomoea alba.
Materials:
-
Dried and powdered root or aerial parts of Ipomoea alba
-
Methanol
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction of Crude Resin Glycosides:
-
Macerate the dried plant material in a 2:1 (v/v) mixture of chloroform and methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude resin.
-
-
Saponification of the Resin:
-
Dissolve the crude resin in a 2 M solution of NaOH in 90% methanol.
-
Reflux the mixture for 4-6 hours to cleave the ester linkages of the glycosides.
-
After cooling, acidify the solution to pH 3 with 2 M HCl.
-
Extract the acidified solution with diethyl ether or ethyl acetate.
-
Wash the organic extract with water and then brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude glycosidic acids.
-
-
Acid Hydrolysis of Glycosidic Acids:
-
Dissolve the crude glycosidic acids in a 2 M solution of HCl in 50% aqueous methanol.
-
Reflux the mixture for 3-5 hours to hydrolyze the glycosidic bonds, releasing the aglycones and sugars.
-
Cool the reaction mixture and extract it with diethyl ether or ethyl acetate.
-
Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude aglycones.
-
-
Purification by Column Chromatography:
-
Subject the crude aglycone mixture to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and evaporate the solvent to yield the purified compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of this compound. Due to its low volatility, derivatization is required prior to analysis.
Objective: To analyze and quantify this compound in a sample using GC-MS.
Materials:
-
Purified this compound or a lipid extract containing it
-
Internal standard (e.g., heptadecanoic acid)
-
Derivatization agent (e.g., BF₃-methanol or trimethylsilyl (TMS) derivatizing agent like BSTFA)
-
Hexane
-
GC-MS instrument with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase)
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To a known amount of the sample and internal standard in a glass tube, add 1-2 mL of 14% BF₃-methanol solution.
-
Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.
-
After cooling, add 1 mL of water and 1-2 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Data Analysis:
-
Identify the methyl 11-hydroxytetradecanoate peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area of its methyl ester derivative to that of the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methylene protons of the fatty acid chain, a methine proton at the carbon bearing the hydroxyl group (around 3.6 ppm), and the methylene protons adjacent to the carboxylic acid group.
-
¹³C-NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 180 ppm), the carbon atom attached to the hydroxyl group (around 70 ppm), and the distinct signals for the methylene and methyl carbons along the aliphatic chain.
Biological Significance and Signaling Pathways
While the specific biological roles of this compound are still under active investigation, the broader class of hydroxylated fatty acids is known to participate in various signaling pathways, acting as signaling molecules that can modulate inflammation, immune responses, and metabolic processes.
Potential Signaling Mechanisms
Hydroxylated fatty acids can exert their effects through several mechanisms, including:
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism.[3][4][5][6] Oxidized fatty acids have been identified as natural ligands for PPARγ.[7] The binding of these lipids can activate the receptor, leading to the transcription of target genes involved in adipogenesis and anti-inflammatory responses.[3][7]
-
Interaction with G-Protein Coupled Receptors (GPCRs): A number of GPCRs, such as GPR40 and GPR120, have been identified as receptors for free fatty acids.[8][9] The activation of these receptors by fatty acid ligands can trigger various downstream signaling cascades, influencing processes like insulin secretion and inflammatory responses.[8][10]
Hypothetical Signaling Pathway for this compound
Based on the known signaling of related hydroxy fatty acids, a plausible signaling pathway for this compound can be proposed. Upon entering a target cell, it may act as a ligand for nuclear receptors like PPARγ or cell surface receptors like GPR120.
Caption: Hypothetical signaling pathways of this compound.
Experimental Workflow for Isolation and Characterization
The logical flow for the discovery and characterization of this compound from a natural source is depicted in the following diagram.
Caption: Workflow for isolation and characterization.
Conclusion and Future Directions
This compound is a naturally occurring fatty acid with potential roles in biological signaling. The protocols outlined in this guide provide a framework for its isolation and characterization, enabling further research into its specific functions. Future studies should focus on the precise quantification of this molecule in various natural sources, the elucidation of its specific signaling pathways, and the evaluation of its therapeutic potential in the context of metabolic and inflammatory diseases. The development of efficient synthetic routes will also be crucial for advancing the pharmacological investigation of this promising bioactive lipid.
References
- 1. This compound | C14H28O3 | CID 150961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2034-56-2 [amp.chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Reactome | Fatty acid ligands activate PPARA [reactome.org]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of 11-Hydroxytetradecanoic Acid in Plant Growth Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxytetradecanoic acid is a saturated hydroxy fatty acid belonging to the diverse class of oxylipins, signaling molecules derived from the oxidation of fatty acids. While research directly focusing on this compound in plant physiology is nascent, its structural characteristics suggest a significant role in mediating plant growth, development, and stress responses. This technical guide synthesizes the current understanding of this compound, drawing parallels from well-studied oxylipins to elucidate its putative functions. We will delve into its chemical properties, plausible biosynthetic and signaling pathways, and standardized methodologies for its analysis. This guide aims to provide a foundational resource for researchers investigating the biological activities of this and other hydroxy fatty acids in plants.
Introduction to this compound
This compound, also known as 11-hydroxymyristic acid, is a C14 long-chain fatty acid with a hydroxyl group at the eleventh carbon.[1] Its chemical properties are summarized in Table 1. As an oxylipin, it is part of a large family of oxygenated fatty acids that act as crucial signaling molecules in plants, mediating responses to both biotic and abiotic stresses, as well as regulating various aspects of growth and development.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H28O3 | [1] |
| Molecular Weight | 244.37 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 11-hydroxymyristic acid | [1] |
| CAS Number | 2034-56-2 | [1] |
| Chemical Class | Hydroxy fatty acid, Long-chain fatty acid | [1] |
Putative Role in Plant Growth Regulation
While direct studies on the specific effects of this compound on plant growth are limited, the broader class of oxylipins, including hydroxy fatty acids, is known to influence a variety of developmental processes.
-
Root Development: Oxylipins have been shown to impact root architecture. For instance, some 9-hydroxyoctadecatrienoic acids can affect lateral root formation.[2] It is plausible that this compound could similarly influence root growth and development, potentially through interactions with auxin and other phytohormone signaling pathways.
-
Seed Germination and Seedling Development: The accumulation of hydroxy fatty acids in seeds can have significant effects on germination and seedling establishment. Studies on transgenic Arabidopsis thaliana producing other hydroxy fatty acids have shown impacts on seed vigor, including chlorotic cotyledons and reduced photosynthetic capacity.[3] These effects are often linked to the incorporation of these unusual fatty acids into essential membrane lipids.[3][4]
-
Plant Defense: Oxylipins are central to plant defense signaling.[2] They can act as antimicrobial compounds and signaling molecules that induce the expression of defense-related genes.[2] Given its structure, this compound is likely involved in local and systemic defense responses against pathogens and herbivores. This could involve crosstalk with the well-established jasmonic acid (JA) and salicylic acid (SA) defense pathways.
Biosynthesis and Signaling Pathways
Putative Biosynthesis of this compound
The biosynthesis of this compound likely originates from the fatty acid synthesis pathway in plants. The introduction of a hydroxyl group onto the fatty acid chain is a key step, catalyzed by specific enzymes.
Caption: Putative biosynthetic pathway of this compound.
Hypothetical Signaling Pathway
As an oxylipin, this compound may exert its physiological effects through signaling pathways that likely intersect with known phytohormone signaling cascades. A plausible mechanism involves its perception by a yet-unidentified receptor, triggering a downstream signaling cascade that modulates gene expression.
Caption: Hypothetical signaling pathway for this compound.
Quantitative Data
Specific quantitative data on the effects of exogenously applied this compound on plant growth parameters are currently scarce in the literature. However, studies on transgenic plants with altered hydroxy fatty acid profiles provide some insights.
Table 2: Effects of Hydroxy Fatty Acid (HFA) Accumulation on Arabidopsis thaliana Seedling Development
| Genotype/Treatment | Parameter | Observation | Reference |
| Arabidopsis expressing RcFAH12 (HFA-producing) | Seedling phenotype | Chlorotic cotyledons, reduced photosynthetic capacity | [3] |
| Arabidopsis expressing RcFAH12 (HFA-producing) | Total Diacylglycerolgalactosyltransferase (DGDG) content at 4 days | 104.73 ± 6.29 ng/seedling (1.5-fold reduction vs. parent) | [4] |
| Arabidopsis expressing RcFAH12 (HFA-producing) | Total Phosphatidylcholine (PC) content at 4 days | 116.63 ± 4.86 ng/seedling (2.6-fold reduction vs. parent) | [4] |
| Arabidopsis with high HFA levels | Seed germination | Delayed germination compared to wild-type | [5] |
Experimental Protocols
Extraction and Quantification of this compound from Plant Tissues
This protocol is a composite method based on established procedures for extracting and quantifying hydroxy fatty acids from plant materials.
Caption: Workflow for extraction and quantification of this compound.
Methodology:
-
Sample Preparation: Flash-freeze fresh plant tissue (e.g., leaves, roots) in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder.
-
Lipid Extraction: Extract total lipids from the homogenized tissue using a solvent system such as isopropanol followed by a chloroform:methanol mixture.
-
Phase Separation: Partition the extract by adding water or a salt solution to separate the lipid-containing organic phase from the aqueous phase.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen to concentrate the lipid extract.
-
Solid-Phase Extraction (SPE): Purify the lipid extract using a C18 SPE cartridge to remove interfering compounds.
-
Quantification by LC-MS/MS: Re-suspend the purified extract in an appropriate solvent and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a labeled internal standard for accurate quantification.
Plant Growth Bioassay
This protocol describes a general bioassay to assess the effect of this compound on seedling root growth, a common metric for evaluating plant growth regulators.
Caption: Workflow for a plant root growth bioassay.
Methodology:
-
Media Preparation: Prepare a sterile plant growth medium (e.g., Murashige and Skoog medium with 0.8% agar).
-
Treatment Application: While the medium is still molten, add this compound (dissolved in a suitable solvent like ethanol) to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). Include a solvent-only control.
-
Seed Plating: Surface-sterilize seeds of a model plant such as Arabidopsis thaliana and place them on the solidified agar plates.
-
Incubation: After a cold treatment to synchronize germination (stratification), incubate the plates vertically in a growth chamber with controlled light and temperature.
-
Data Collection and Analysis: At regular intervals, photograph the plates and measure the primary root length of the seedlings using image analysis software. Analyze the data statistically to determine the effect of different concentrations of this compound on root growth.
Conclusion and Future Directions
This compound, as a member of the oxylipin family, holds significant potential as a regulator of plant growth and defense. While direct experimental evidence remains limited, its structural similarity to other bioactive hydroxy fatty acids suggests its involvement in critical physiological processes. Future research should focus on:
-
Quantitative physiological studies: Elucidating the precise effects of exogenous this compound on various aspects of plant growth, including root and shoot development, flowering time, and yield.
-
Genetic and molecular analyses: Identifying the enzymes responsible for its biosynthesis and the receptors and signaling components that mediate its effects.
-
Crosstalk with other hormones: Investigating the interactions between this compound signaling and other phytohormone pathways, particularly those of jasmonic acid, salicylic acid, and auxin.
A deeper understanding of the role of this compound and other hydroxy fatty acids will not only advance our fundamental knowledge of plant signaling but may also open new avenues for the development of novel plant growth regulators and crop protection strategies.
References
- 1. This compound | C14H28O3 | CID 150961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development Defects of Hydroxy-Fatty Acid-Accumulating Seeds Are Reduced by Castor Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development Defects of Hydroxy-Fatty Acid-Accumulating Seeds Are Reduced by Castor Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced production of hydroxy fatty acids in Arabidopsis seed through modification of multiple gene expression - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 11-Hydroxytetradecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxytetradecanoic acid, a 14-carbon saturated fatty acid with a hydroxyl group at the 11th position, belongs to the class of hydroxy fatty acids. While specific research on its metabolic fate is limited, its structural similarity to other medium to long-chain fatty acids allows for a comprehensive understanding of its likely metabolic pathways. This technical guide consolidates the current knowledge of fatty acid metabolism to delineate the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will explore its journey through key metabolic routes, including ω-oxidation and β-oxidation, detail the analytical methods for its study, and discuss its potential role in cellular signaling.
Absorption, Distribution, and Transport
As a long-chain fatty acid, this compound is expected to be absorbed in the small intestine. Its transport across the cell membrane is likely facilitated by fatty acid transport proteins. Once inside the cell, it is activated to its coenzyme A (CoA) derivative, 11-hydroxy-tetradecanoyl-CoA, a crucial step for its subsequent metabolism.
Primary Metabolic Pathways
The metabolism of this compound is predicted to proceed through two major pathways for fatty acids: ω-oxidation, initiated by hydroxylation at the terminal carbon, and β-oxidation, the sequential removal of two-carbon units.
ω-Oxidation Pathway
Given the existing hydroxyl group at the ω-3 position (C11), this compound is a prime candidate for the ω-oxidation pathway, which typically occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1] This pathway involves a series of enzymatic reactions that further oxidize the fatty acid chain.
The key enzymatic steps are:
-
Hydroxylation: The initial hydroxylation has already occurred to form this compound. Further oxidation can occur at the terminal (ω) carbon. This step is catalyzed by cytochrome P450 enzymes of the CYP4F family, such as CYP4F2 and CYP4F3B.[2][3]
-
Oxidation to an Aldehyde: The hydroxyl group is then oxidized to an aldehyde by an NAD+-dependent alcohol dehydrogenase.[1]
-
Oxidation to a Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid by an NAD+-dependent aldehyde dehydrogenase.[1]
The resulting dicarboxylic acid can then undergo β-oxidation from either end of the molecule.
References
- 1. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 11-Hydroxytetradecanoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-hydroxytetradecanoic acid is a hydroxylated fatty acid with emerging significance in various biological processes. Accurate quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of fatty acids.[1][2] However, due to their low volatility, fatty acids require a derivatization step to convert them into more volatile esters, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters, prior to GC-MS analysis.[3][4] This application note provides a comprehensive protocol for the quantification of this compound in biological samples using GC-MS.
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis for the quantification of this compound.
I. Lipid Extraction from Biological Samples
This protocol is designed for the extraction of total lipids from matrices such as plasma, tissues, or cell cultures.
-
Homogenization: Accurately weigh the biological sample (e.g., 20-50 mg of tissue or a specific volume of plasma) and homogenize it in a chloroform:methanol mixture (2:1, v/v).
-
Internal Standard Addition: For accurate quantification, add a known amount of a suitable internal standard.[5][6] Heptadecanoic acid (C17:0) or a deuterated analog of a common fatty acid are appropriate choices.[2]
-
Phase Separation: Induce phase separation by adding water or a saline solution to the homogenate. Vortex the mixture vigorously to ensure thorough mixing.
-
Lipid Collection: Centrifuge the sample to achieve a clear separation of the aqueous and organic phases. Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new, clean tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The resulting lipid extract is now ready for the derivatization step.
II. Derivatization: Conversion to Volatile Esters
To facilitate GC analysis, the extracted lipids must be derivatized to increase their volatility. Two common and effective methods are presented below.
Method A: Acid-Catalyzed Methylation to form Fatty Acid Methyl Esters (FAMEs)
This is a robust method for converting both free fatty acids and esterified fatty acids into FAMEs.[2]
-
Reagent Preparation: Prepare a 1.25 M methanolic HCl solution by carefully adding acetyl chloride to anhydrous methanol. Alternatively, a commercially available 14% Boron Trifluoride (BF₃) in methanol solution can be used.
-
Reaction: Add 1-2 mL of the methanolic HCl or BF₃-methanol reagent to the dried lipid extract.
-
Incubation: Tightly cap the reaction tube, flush it with nitrogen to prevent oxidation, and heat at 60-80°C for 1-2 hours.
-
Extraction of FAMEs: After the mixture has cooled to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex the tube thoroughly to extract the FAMEs into the hexane layer.
-
Collection: Centrifuge the sample to separate the layers. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Method B: Silylation to form Trimethylsilyl (TMS) Esters
Silylation is an alternative method that is particularly effective for derivatizing hydroxyl groups.[3]
-
Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Add 100 µL of the BSTFA + 1% TMCS reagent and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried lipid extract.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS system.
III. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs or TMS esters. Optimization may be necessary depending on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or similar
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7]
-
Inlet Temperature: 280°C[7]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 180°C
-
Ramp 2: 5°C/min to 250°C, hold for 3 minutes
-
Ramp 3: 20°C/min to 320°C, hold for 12 minutes[7]
-
-
MS Source Temperature: 230°C[7]
-
MS Quadrupole Temperature: 150°C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for the derivatized this compound should be determined from a full scan analysis of a standard.
Data Presentation: Quantitative Summary
For accurate quantification, a calibration curve should be constructed using a certified standard of the this compound derivative. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve, normalized against the peak area of the internal standard.
Table 1: GC-MS Parameters for Quantification of this compound Derivative
| Parameter | 11-Hydroxytetradecanoate-Methyl-TMS-Ester | Internal Standard (Heptadecanoic Acid Methyl Ester) |
| Retention Time (min) | To be determined experimentally | To be determined experimentally |
| Quantifier Ion (m/z) | To be determined experimentally | 87 |
| Qualifier Ion(s) (m/z) | To be determined experimentally | 143, 199 |
| Limit of Detection (LOD) | To be determined experimentally | Not Applicable |
| Limit of Quantification (LOQ) | To be determined experimentally | Not Applicable |
Visualizations: Workflow and Pathways
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for GC-MS quantification.
Caption: Derivatization options for fatty acid analysis.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. gcms.cz [gcms.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Protocol for Extraction of 11-hydroxytetradecanoic Acid from Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-hydroxytetradecanoic acid is a member of the hydroxy fatty acid (HFA) family. HFAs are valuable biomarkers in environmental and geological studies as they are essential components of the cell membranes of soil microorganisms and the waxes of higher plants.[1] Specifically, positional isomers of hydroxy fatty acids can serve as tracers for soil microbes and plant metabolites.[1] Their analysis provides insights into the microbial community structure and biomass in soil ecosystems.[2][3][4] This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from soil samples, adapted from established methods for total and phospholipid fatty acid analysis.[2][5][6] The protocol employs a solvent extraction followed by saponification and methylation to convert the fatty acid into its more volatile methyl ester derivative for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol
This protocol is divided into four main stages: Sample Preparation, Lipid Extraction, Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs), and Analysis.
Sample Preparation
Proper sample preparation is critical to ensure homogeneity and accurate results.
-
Initial Processing: Upon collection, transport soil samples in sterile bags on ice to the laboratory to preserve the microbial community.[7][8]
-
Sieving: Remove large debris such as roots and stones by passing the soil through a 2-mm sieve. This step also helps to homogenize the sample.[7][8][9]
-
Drying: Freeze-dry the sieved soil samples. Once dried, store them in a sealed container with a desiccant at -20°C or preferably -80°C until extraction.[2][6][7]
-
Grinding: Before extraction, grind the freeze-dried soil to a fine, flour-like consistency using a ball mill, bead beater, or a mortar and pestle.[2][8]
Lipid Extraction (Modified Bligh & Dyer Method)
This procedure uses a single-phase chloroform-methanol-buffer system to extract lipids from the soil matrix.[2][5][6]
-
Sample Weighing: Weigh 1 to 5 grams of the prepared, freeze-dried soil into a 30 mL solvent-rinsed Teflon centrifuge tube. The exact amount depends on the soil's organic content; use less for high-carbon soils and more for mineral soils.[2][6]
-
Internal Standard: Add an appropriate internal standard to the tube to allow for later quantification and to assess method recovery. For fatty acid analysis, a common choice is a non-naturally occurring fatty acid like nonadecanoic acid (19:0).
-
Solvent Addition: Add the extraction reagents to the centrifuge tube in the following order:
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Chloroform (CHCl₃)
-
Methanol (MeOH) The recommended volume ratio is 0.8:1:2 for Buffer:Chloroform:Methanol.[7] Refer to Table 1 for specific volumes.
-
-
Extraction: Tightly cap the tubes, vortex for 10-30 seconds, and place them on a horizontal shaker for 1-2 hours at a moderate speed (e.g., 280 rpm).[6][7]
-
Phase Separation: After shaking, centrifuge the tubes at approximately 2,500 x g for 15 minutes to separate the soil particles from the solvent extractant.[6]
-
Collection of Supernatant: Carefully decant the supernatant (the liquid extract) into a clean glass tube.
-
Second Extraction (Optional but Recommended): To improve recovery, add more chloroform to the soil pellet, vortex, centrifuge again, and combine the second supernatant with the first.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatant under a gentle stream of nitrogen gas in a heated water bath (e.g., 40°C) until the lipids are completely dry.
Table 1: Reagent Volumes for Lipid Extraction
| Soil Sample Mass (g) | Phosphate Buffer (mL) | Chloroform (mL) | Methanol (mL) |
| 1.0 | 1.6 | 2.0 | 4.0 |
| 3.0 | 4.8 | 6.0 | 12.0 |
| 5.0 | 8.0 | 10.0 | 20.0 |
| Data synthesized from the common 0.8:1:2 volume ratio for phosphate-buffer:chloroform:methanol mentioned in protocols.[7] |
Saponification and Derivatization to FAMEs
To analyze the extracted fatty acids by GC, they must be converted to their corresponding fatty acid methyl esters (FAMEs). This two-step process involves saponification (cleavage of ester linkages) followed by methylation.
-
Saponification:
-
Methylation:
-
Cool the tubes after saponification.
-
Add 2.0 mL of a methylation reagent (e.g., a solution of hydrochloric acid in methanol).
-
Cap tightly, vortex, and incubate at 80°C for 10 minutes. Do not exceed this time and temperature to avoid degrading the FAMEs.[7]
-
-
FAME Extraction:
-
After cooling, add 1.25 mL of a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE).
-
Cap and place on a shaker for 10 minutes.[7]
-
Centrifuge briefly to separate the phases. The top organic phase contains the FAMEs.
-
-
Final Preparation: Transfer the upper organic phase to a clean GC vial for analysis. This solution can be concentrated further under nitrogen if necessary.
Analysis by GC-MS
The FAMEs are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-23 or similar) is suitable.[10]
-
Identification: this compound methyl ester is identified based on its retention time compared to a known standard and its characteristic mass spectrum.
-
Quantification: The concentration of the target analyte is determined by comparing its peak area to that of the internal standard added at the beginning of the extraction process.[2][5] A calibration curve should be prepared using standards of this compound to ensure accurate quantification.[11]
Table 2: Example GC-MS Parameters
| Parameter | Setting |
| Column | DB-23 (60m x 0.25mm x 0.25µm) or equivalent |
| Injector Temp. | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 50°C (2 min), ramp 10°C/min to 140°C, ramp 5°C/min to 250°C, hold for 10 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 50-550 m/z |
| Note: These are example parameters and should be optimized for the specific instrument and column used. This program is adapted from similar fatty acid analyses.[10] |
Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. humic-substances.org [humic-substances.org]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. osti.gov [osti.gov]
Application Note: Derivatization of 11-Hydroxytetradecanoic Acid for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-hydroxytetradecanoic acid is a hydroxy fatty acid that requires derivatization prior to chromatographic analysis to improve its volatility for Gas Chromatography (GC) and enhance its detectability for High-Performance Liquid Chromatography (HPLC).[1][2] The presence of both a carboxylic acid and a hydroxyl functional group necessitates specific chemical modifications to block these polar, active sites.[3] This reduces hydrogen bonding, prevents unwanted interactions with the chromatographic system, and improves peak shape and sensitivity.[2] This document provides detailed protocols for the derivatization of this compound for both GC-Mass Spectrometry (GC-MS) and HPLC-Fluorescence Detection (FLD) analysis.
Protocol 1: Derivatization for GC-MS Analysis
For GC-MS analysis, a two-step derivatization is employed. First, the carboxylic acid group is converted to a methyl ester (esterification). Second, the hydroxyl group is converted to a trimethylsilyl (TMS) ether (silylation).[4] This process yields a more volatile and thermally stable derivative, suitable for GC analysis.[3]
Chemical Derivatization Pathway for GC-MS
Caption: Two-step derivatization of this compound for GC-MS.
Experimental Protocol: Esterification followed by Silylation
Materials:
-
This compound standard or dried sample extract
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v) or Boron trichloride-methanol (BCl₃-methanol) (12% w/w)[5]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4][5]
-
Pyridine[4]
-
Hexane (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Weigh approximately 1 mg of the this compound sample into a micro-reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[5]
-
Esterification:
-
Extraction of Methyl Ester:
-
Add 0.5 mL of saturated NaCl solution to the vial.[5]
-
Add 0.6 mL of hexane, vortex thoroughly for 30 seconds, and allow the layers to separate.[5]
-
Carefully transfer the upper hexane layer to a new clean vial.
-
Repeat the hexane extraction twice more, combining the hexane layers.
-
Pass the combined hexane extract through a small column of anhydrous Na₂SO₄ to remove any residual water.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
-
Silylation:
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization for HPLC-FLD Analysis
For HPLC analysis with fluorescence detection, a fluorescent tag is attached to the molecule, typically at the carboxylic acid group. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a common reagent for this purpose, reacting with the carboxyl group to form a highly fluorescent ester.[6][7]
Experimental Protocol: Fluorescent Labeling with FMOC-Cl
Materials:
-
This compound standard or dried sample extract
-
9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 1 mg/mL in acetone)
-
Acetone (HPLC grade)
-
Borate buffer (0.1 M, pH 8.0)
-
Pentane or Hexane (HPLC grade)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve a known amount of the dried this compound sample in 100 µL of acetone in a micro-reaction vial.
-
Derivatization Reaction:
-
Add 100 µL of borate buffer to the vial.
-
Add 200 µL of the FMOC-Cl solution. The reagent should be in molar excess.
-
Cap the vial, vortex, and heat at 60°C for 10-15 minutes.[6]
-
Cool the reaction mixture to room temperature.
-
-
Removal of Excess Reagent:
-
Add 1 mL of pentane or hexane to the vial to extract the unreacted FMOC-Cl and its hydrolysis product (FMOC-OH).
-
Vortex vigorously and centrifuge to separate the layers.
-
Discard the upper organic layer. Repeat this extraction step 2-3 times.
-
-
Sample Dilution and Analysis:
-
The remaining aqueous layer containing the FMOC-derivatized analyte can be diluted with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC-FLD system.
-
Set the fluorescence detector to an excitation wavelength of ~265 nm and an emission wavelength of ~315 nm.[6][7]
-
General Experimental and Analytical Workflow
The overall process from sample receipt to final data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: General workflow for the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical parameters and performance metrics for the described derivatization and analysis methods. Note that specific values can vary based on the instrument, column, and sample matrix. The data for HPLC-FLD are representative for fatty acids analyzed using similar fluorescent labeling techniques.[6][8][9]
| Parameter | GC-MS (Esterification + Silylation) | HPLC-FLD (FMOC-Cl Labeling) |
| Derivatization Time | ~2.5 hours (including extraction) | ~30-45 minutes (including extraction) |
| Derivatization Temp. | 60°C[5] | 60°C[6] |
| Typical Reagents | BF₃-Methanol, BSTFA+TMCS[4][5] | FMOC-Cl, Borate Buffer[6] |
| Analyte Stability | Derivatives are stable but moisture-sensitive[5] | Derivatives are generally stable for days at 4°C[7] |
| Detection Principle | Mass-to-charge ratio (m/z) | Fluorescence (Ex: ~265 nm, Em: ~315 nm)[6] |
| Typical LOD | Low ng/mL to pg/mL range | 0.01 - 0.05 µg/mL[6] |
| Linearity (R²) | >0.99 | >0.999[6][9] |
| Key Advantages | High specificity and structural information from MS | High sensitivity and selectivity |
| Key Considerations | Two-step, longer procedure. Moisture sensitive. | Excess reagent removal is critical to avoid interference.[7] |
References
- 1. This compound | C14H28O3 | CID 150961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. marinelipids.ca [marinelipids.ca]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of long-chain fatty acids in bryophyte plants extracts by HPLC with fluorescence detection and identification with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of 11-Hydroxymyristic Acid: An Application Note and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxymyristic acid is a hydroxylated fatty acid that plays a role in various biological processes and is of increasing interest in biomedical research. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for understanding its physiological and pathological significance. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that enables the efficient isolation and concentration of 11-hydroxymyristic acid prior to downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). This document provides a detailed protocol for the solid-phase extraction of 11-hydroxymyristic acid from biological samples, along with supporting data and a visualization of its relevant biological context.
Data Presentation
The following tables summarize quantitative data for the solid-phase extraction of hydroxy fatty acids, providing an indication of the expected performance of the described protocol. The data is derived from studies on closely related long-chain and hydroxylated fatty acids, offering a reliable benchmark for the extraction of 11-hydroxymyristic acid.
Table 1: Recovery and Reproducibility of Hydroxy Fatty Acid SPE
| Analyte Class | Matrix | Recovery Rate (%) | Within-Day Variability (%RSD) | Between-Day Variability (%RSD) |
| Fatty Acid Esters of Hydroxy Fatty Acids | Serum | 73.8 - 100[1] | 7.1 - 13.8[1] | 9.3 - 21.6[1] |
%RSD = Percent Relative Standard Deviation
Table 2: Limits of Detection and Quantification for Hydroxy Fatty Acids by LC-MS
| Analyte Class | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Hydroxy Fatty Acids | LC-HRMS | 0.1 - 0.9 ng/mL | 0.4 - 2.6 ng/mL |
Data represents typical limits achievable with modern LC-MS instrumentation following SPE.
Experimental Protocols
This section details the recommended protocol for the solid-phase extraction of 11-hydroxymyristic acid from a biological matrix such as plasma or serum using a reversed-phase C18 cartridge.
Materials and Reagents
-
SPE Cartridges: C18-bonded silica, 100 mg/3 mL (or appropriate size for sample volume)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other acidifying agent)
-
Nitrogen gas for evaporation
-
SPE vacuum manifold
-
Collection tubes
Sample Preparation
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully collect the supernatant, which contains the 11-hydroxymyristic acid.
-
Acidification: Acidify the supernatant to a pH < 4 by adding a small volume of formic acid. This ensures that the carboxylic acid group of the analyte is protonated and will be retained on the reversed-phase sorbent.
Solid-Phase Extraction Protocol
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through each cartridge to solvate the stationary phase.
-
Pass 3 mL of water through each cartridge to equilibrate the phase. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 3 mL of 40-50% methanol in water to remove less hydrophobic interferences.[2] The optimal percentage of organic solvent in the wash step should be determined empirically to maximize interference removal without causing premature elution of the analyte.[2]
-
-
Elution:
-
Elute the 11-hydroxymyristic acid from the cartridge with 2 x 1.5 mL of acetonitrile or methanol into a clean collection tube.
-
Apply a gentle vacuum to ensure complete elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for 11-hydroxymyristic acid.
Caption: SPE Workflow for 11-Hydroxymyristic Acid.
Signaling Pathway Context
11-hydroxymyristic acid is structurally similar to myristic acid and its hydroxylated analogues have been shown to inhibit N-myristoyltransferase (NMT). NMT is an enzyme that attaches a myristoyl group to the N-terminal glycine of many proteins, a process crucial for their proper localization and function in various signaling pathways. Inhibition of NMT can lead to the disruption of these pathways, which is of significant interest in drug development, particularly in oncology. The diagram below illustrates key signaling events affected by NMT inhibition.
Caption: NMT Inhibition Signaling Cascade.
References
- 1. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
Application Notes and Protocols: 11-Hydroxytetradecanoic Acid as a Biomarker for Corynebacterium glutamicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxytetradecanoic acid is a hydroxylated fatty acid that has been identified as a component of the complex cell envelope of certain bacteria. Notably, its presence is of significant interest in the study of the genus Corynebacterium, and specifically Corynebacterium glutamicum. This bacterium is a non-pathogenic, Gram-positive soil bacterium of immense industrial importance, primarily used for the large-scale production of amino acids such as L-glutamate and L-lysine.[1][2] The unique composition of its cell wall, which includes mycolic acids, makes the analysis of its fatty acid profile, including this compound, a valuable tool for research and industrial applications.
The cell envelope of Corynebacterium glutamicum is a complex structure that plays a crucial role in its survival and its interaction with the environment. This intricate barrier is rich in lipids, including mycolic acids, which are long, α-branched, β-hydroxy fatty acids.[3][4][5] The biosynthesis of these fatty acids is a key area of research, as it is linked to the bacterium's robustness and its potential as a biocatalyst. While not exclusively unique to this species, the profile of hydroxylated fatty acids, including this compound, can serve as a valuable biomarker for the characterization and quantification of C. glutamicum in various samples.
These application notes provide a comprehensive overview of the use of this compound as a biomarker for C. glutamicum, including its biochemical significance, quantitative data, and detailed protocols for its detection and analysis.
Data Presentation: Quantitative Analysis of Fatty Acids in Corynebacterium glutamicum
The following table summarizes the relative abundance of the main fatty acids found in the cell membrane of Corynebacterium glutamicum. While specific quantitative data for this compound is not extensively reported as a percentage of total fatty acids, its presence is confirmed through the analysis of mycolic acid precursors. The table provides a general fatty acid profile, which is the context in which this compound would be identified and quantified.
| Fatty Acid | Chemical Formula | Relative Abundance (%) in C. glutamicum | Reference |
| Myristic acid | C14:0 | Present, variable | [6] |
| Palmitoleic acid | C16:1 | Low | [6] |
| Palmitic acid | C16:0 | High | [6] |
| Oleic acid | C18:1 | Present, variable | [6] |
| Stearic acid | C18:0 | Present, variable | [6] |
| This compound | C14H28O3 | Component of mycolic acid precursors | Inferred from[3][4] |
Note: The relative abundance of fatty acids can vary depending on the growth conditions and the specific strain of C. glutamicum.
Experimental Protocols
Protocol 1: Extraction and Analysis of Total Fatty Acids from Corynebacterium glutamicum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the general procedure for the extraction of total fatty acids from C. glutamicum culture, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Materials:
-
Corynebacterium glutamicum culture
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
BF3-methanol solution (14% w/v) or 5% (v/v) H2SO4 in methanol
-
Hexane
-
Internal standard (e.g., heptadecanoic acid)
-
Glass centrifuge tubes with Teflon-lined caps
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting: Centrifuge a known volume of C. glutamicum culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with sterile distilled water.
-
Lipid Extraction (Bligh and Dyer Method):
-
Resuspend the cell pellet in 1 mL of distilled water.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Saponification and Methylation:
-
To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool the tube and add 2 mL of BF3-methanol solution.
-
Heat at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of saturated NaCl solution.
-
-
FAME Extraction:
-
Add 2 mL of hexane to the tube and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set the temperature program to achieve good separation of the FAMEs. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Identify 11-hydroxy-tetradecanoate methyl ester based on its retention time and mass spectrum compared to a known standard or library data.
-
Signaling Pathways and Logical Relationships
Mycolic Acid Biosynthesis Pathway in Corynebacterium glutamicum
This compound is a precursor in the synthesis of mycolic acids, which are essential components of the Corynebacterium cell envelope. The following diagram illustrates the general pathway of fatty acid and mycolic acid biosynthesis in C. glutamicum.
Caption: Biosynthesis of mycolic acids in C. glutamicum.
Experimental Workflow for Biomarker Analysis
The following diagram outlines the logical workflow for the analysis of this compound as a bacterial biomarker.
Caption: Experimental workflow for biomarker analysis.
Conclusion
The analysis of this compound, in the context of the overall fatty acid profile, serves as a valuable tool for the characterization of Corynebacterium glutamicum. As a key component of the mycolic acid biosynthesis pathway, its detection and quantification can provide insights into the physiological state of the bacterium and the integrity of its cell envelope. The protocols and workflows provided here offer a robust framework for researchers and industry professionals to utilize this biomarker in their studies, contributing to a better understanding of this industrially significant microorganism and aiding in the development of new biotechnological applications and potential drug targets.
References
- 1. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phylogenomic Reappraisal of Fatty Acid Biosynthesis, Mycolic Acid Biosynthesis and Clinical Relevance Among Members of the Genus Corynebacterium [frontiersin.org]
- 4. The Two Carboxylases of Corynebacterium glutamicum Essential for Fatty Acid and Mycolic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The two carboxylases of Corynebacterium glutamicum essential for fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of fatty acids in cell membrane of Corynebacterium glutamicum during glutamic acid production by GC-MS [manu61.magtech.com.cn]
Application Notes and Protocols for the Synthesis of 11-Hydroxytetradecanoic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxytetradecanoic acid is a hydroxy fatty acid with potential applications in various fields, including the development of bioactive molecules and specialty polymers. The stereochemistry of the hydroxyl group at the C-11 position is crucial for its biological activity and material properties. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound. The protocols described herein are based on established methods for the synthesis of chiral long-chain hydroxy fatty acids, including asymmetric reduction and enzymatic resolution.
Data Presentation
The following table summarizes quantitative data for different stereoselective synthetic routes to long-chain hydroxy fatty acids. While specific data for this compound is limited in publicly available literature, this table provides a comparative overview of the expected yields and enantiomeric excess (ee) based on analogous compounds.
| Synthetic Method | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference Compound(s) |
| Asymmetric Reduction | 11-Oxotetradecanoic acid | Chiral borane reducing agent (e.g., CBS catalyst) | (R)- or (S)-11-Hydroxytetradecanoic acid | 70-90 | >90 | Reduction of various ketones to chiral secondary alcohols |
| Lipase-Catalyzed Resolution | Racemic this compound | Immobilized Lipase (e.g., Candida antarctica Lipase B) | (R)- or (S)-11-Hydroxytetradecanoic acid ester | 40-50 (for each enantiomer) | >95 | Resolution of various hydroxy fatty acids and alcohols |
| Chiral Pool Synthesis | Chiral epoxide | Grignard reagent | (R)- or (S)-Hydroxy fatty acid | 70-80 | >90 | Synthesis of various saturated and unsaturated HFAs[1] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the synthesis of this compound stereoisomers via asymmetric reduction and enzymatic resolution.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 11-Oxotetradecanoic Acid
This protocol describes the synthesis of (R)- or (S)-11-hydroxytetradecanoic acid via the asymmetric reduction of 11-oxotetradecanoic acid using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst).
Materials:
-
11-Oxotetradecanoic acid
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 11-oxotetradecanoic acid (1.0 eq) in anhydrous THF.
-
Catalyst Addition: Cool the solution to -20 °C in a cooling bath. Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred solution.
-
Borane Addition: Add the borane-dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at -20 °C to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired enantiomer of this compound.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol describes the separation of racemic this compound into its (R)- and (S)-enantiomers using an immobilized lipase to selectively acylate one enantiomer.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate (or another acyl donor)
-
Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1.0 eq) and vinyl acetate (1.5 eq) in the anhydrous solvent.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% by weight of the substrate) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC to determine the conversion. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted acid and the ester in high enantiomeric excess.
-
Enzyme Removal: Once ~50% conversion is reached, filter off the immobilized lipase. The enzyme can be washed with the solvent and reused.
-
Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution to extract the unreacted carboxylic acid.
-
Separation of Enantiomers:
-
Acid: Acidify the aqueous bicarbonate layer with 1 M HCl and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain one enantiomer of this compound (typically the (R)-enantiomer with CALB).
-
Ester: Wash the initial organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the acetylated enantiomer (typically the (S)-enantiomer with CALB).
-
-
Hydrolysis of the Ester (to obtain the other enantiomer):
-
Dissolve the obtained ester in methanol or ethanol.
-
Add a solution of KOH or NaOH (1.1 eq) in water.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the other enantiomer of this compound.
-
-
Purification and Characterization: Purify both enantiomers by silica gel column chromatography if necessary. Determine the yields and confirm the structures and enantiomeric excess as described in Protocol 1. The synthesis of hydroxy stearates by lipase-catalyzed esterification of hydroxy stearic acid and different monohydric alcohols can be performed under solvent-free anhydrous conditions.[2] The yields of esters were in the range of 82–90% by conducting the reactions at 65 ± 2°C, 2–5 mm Hg pressure, and 10% lipase concentration.[2]
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways and mechanisms of action for this compound are not extensively documented, hydroxy fatty acids, in general, are known to be involved in various biological processes. They can act as signaling molecules, precursors to other bioactive lipids, or components of complex lipids that modulate membrane properties. For instance, other long-chain hydroxy fatty acids have been shown to interact with G-protein coupled receptors (GPCRs) or nuclear receptors, thereby influencing inflammatory responses, cell proliferation, and metabolic regulation. Further research is required to elucidate the specific biological roles of the (R)- and (S)-enantiomers of this compound.
The diagram below illustrates a generalized signaling pathway that could be investigated for this compound stereoisomers.
References
Application Notes and Protocols for Chiral Separation of 11-Hydroxytetradecanoic Acid Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxytetradecanoic acid is a hydroxylated fatty acid with a chiral center at the C-11 position. The distinct biological activities of its enantiomers necessitate a reliable analytical method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[1][2][3][4] This document provides a detailed protocol for the chiral separation of this compound enantiomers, including sample preparation, HPLC conditions, and data analysis. The method described herein involves a pre-column derivatization to enhance chromatographic resolution and detection sensitivity.[5][6][7]
Principle of the Method
The separation of enantiomers by chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. To improve the separation and detectability of this compound, which lacks a strong chromophore, a derivatization step is employed.[8] The hydroxyl group is reacted with a chiral derivatizing agent, 3,5-dinitrophenyl isocyanate, to form diastereomeric 3,5-dinitrophenyl urethane derivatives.[5] These diastereomers can then be separated on a suitable chiral stationary phase.
Experimental Protocols
Sample Preparation and Derivatization
This protocol is adapted from a method used for other hydroxy fatty acids and is expected to be effective for this compound.[5]
Materials:
-
Racemic this compound standard
-
3,5-Dinitrophenyl isocyanate (DNPI)
-
Anhydrous toluene
-
Anhydrous pyridine
-
Methanol
-
HPLC grade n-hexane
-
HPLC grade 2-propanol
-
Vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Dissolution: Accurately weigh 1 mg of racemic this compound and dissolve it in 1 mL of anhydrous toluene in a clean, dry vial.
-
Addition of Reagents: Add 10 µL of anhydrous pyridine and 5 mg of 3,5-dinitrophenyl isocyanate to the vial.
-
Reaction: Cap the vial tightly and heat at 80°C for 2 hours in a heating block or water bath.
-
Quenching: After cooling to room temperature, add 100 µL of methanol to quench the excess 3,5-dinitrophenyl isocyanate. Let the reaction proceed for another 30 minutes at room temperature.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase (n-hexane:2-propanol, 90:10 v/v). The sample is now ready for HPLC analysis.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the separation of the derivatized this compound enantiomers.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Chiral Stationary Phase | Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)[3][9] |
| Mobile Phase | Isocratic elution with n-hexane:2-propanol (90:10, v/v)[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm (due to the dinitrophenyl group of the derivative) |
| Injection Volume | 10 µL |
Data Presentation
The following table presents hypothetical, yet expected, results for the chiral separation of the derivatized this compound enantiomers based on the described protocol. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 | 12.5 | 50,000 | - |
| Enantiomer 2 | 14.2 | 50,000 | > 1.5 |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the chiral separation of this compound enantiomers.
References
- 1. aocs.org [aocs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Applications of 11-Hydroxytetradecanoic Acid in Biocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 11-hydroxytetradecanoic acid in various biocatalytic processes. The information herein is intended to guide researchers in the synthesis of this valuable hydroxy fatty acid and its subsequent utilization as a monomer for biopolymer production and as a precursor for other fine chemicals.
Biocatalytic Synthesis of this compound
The regioselective hydroxylation of fatty acids at the ω-1 position is a challenging task in traditional organic chemistry. Cytochrome P450 monooxygenases, particularly P450 BM-3 from Bacillus megaterium and its engineered variants, have emerged as powerful biocatalysts for this transformation. These enzymes can hydroxylate tetradecanoic acid (myristic acid) to produce this compound with high selectivity.
Application Note: Whole-Cell Biocatalysis for this compound Production
Whole-cell biocatalysis offers a significant advantage for P450-mediated reactions as it provides a native environment for the enzyme and in situ regeneration of the required NADPH cofactor, thus eliminating the need for expensive cofactor addition. Recombinant Escherichia coli expressing P450 BM-3 is a commonly used system for this purpose. The productivity of such systems can be enhanced by co-expressing facilitator proteins for fatty acid uptake and by using host strains with disabled β-oxidation pathways to prevent product degradation.
Quantitative Data: P450-Catalyzed Hydroxylation of Fatty Acids
The following table summarizes the typical product distribution and activity of P450 BM-3 in the hydroxylation of tetradecanoic acid and related fatty acids.
| Substrate | Enzyme | Product(s) | Molar Ratio (ω-1:ω-2:ω-3) | Specific Activity (U/g cdw) | Reference |
| Tetradecanoic Acid | P450 BM-3 (wild-type) | 11-, 12-, 13-Hydroxytetradecanoic acid | ~3:1:1 | 1.67 | [1][2] |
| Pentadecanoic Acid | P450 BM-3 (wild-type) | 14-, 13-, 12-Hydroxypentadecanoic acid | Not specified | 1.36 | [1] |
| Dodecanoic Acid | P450 BM-3 (wild-type) | 11-, 10-, 9-Hydroxydodecanoic acid | ~3:1:1 | Not specified | [2] |
Note: Specific activity can vary depending on the expression system, cell permeability, and reaction conditions.
Experimental Protocol: Whole-Cell Biocatalytic Synthesis of this compound
This protocol is adapted from studies on the whole-cell hydroxylation of long-chain fatty acids using recombinant E. coli expressing P450 BM-3.[1]
1. Materials:
-
Recombinant E. coli strain expressing P450 BM-3 (e.g., in a pET vector). A strain with a knockout of the fadD gene is recommended to prevent β-oxidation.
-
Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.
-
Terrific Broth (TB) medium for protein expression.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
5-Aminolevulinic acid (5-ALA) hydrochloride.
-
Tetradecanoic acid (myristic acid).
-
Glucose.
-
Phosphate buffer (50 mM, pH 7.4).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
2. Procedure:
-
Day 1: Inoculum Preparation
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Day 2: Protein Expression
-
Inoculate 1 L of TB medium (containing the antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and 5-ALA to a final concentration of 0.5 mM.
-
Reduce the temperature to 25-30°C and continue incubation for 16-24 hours.
-
-
Day 3: Whole-Cell Biotransformation
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.4).
-
Resuspend the cells in the same buffer to a final cell density (wet weight) of 50 g/L.
-
Prepare the reaction mixture in a baffled flask:
-
Cell suspension: 100 mL
-
Tetradecanoic acid: 5 mM final concentration (can be added as a solid or dissolved in a minimal amount of an organic solvent like DMSO).
-
Glucose: 1% (w/v) as a co-substrate for cofactor regeneration.
-
-
Incubate the reaction mixture at 30°C with vigorous shaking (250 rpm) for 24-48 hours. Monitor the progress by taking samples at regular intervals.
-
-
Product Extraction and Analysis:
-
Acidify the reaction mixture to pH 2 with HCl.
-
Extract the products with an equal volume of ethyl acetate three times.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
For GC-MS analysis, derivatize the hydroxylated fatty acids (e.g., by silylation) and analyze on a suitable column.
-
Caption: Workflow for the whole-cell biocatalytic synthesis of this compound.
Biocatalytic Polymerization of this compound
This compound is a valuable bifunctional monomer that can be used to produce biodegradable polyesters through polycondensation. Lipases, particularly immobilized Candida antarctica lipase B (CALB), are highly effective catalysts for this polymerization, offering a green alternative to metal-based catalysts.
Application Note: Lipase-Catalyzed Synthesis of Poly(11-hydroxytetradecanoate)
Enzymatic polymerization of ω-hydroxy fatty acids using lipases can be performed under mild, solvent-free conditions. The molecular weight of the resulting polyester is influenced by reaction parameters such as temperature, reaction time, enzyme concentration, and the efficiency of water removal.
Quantitative Data: Lipase-Catalyzed Polycondensation of ω-Hydroxy Fatty Acids
The following table presents data from the lipase-catalyzed polymerization of various ω-hydroxy fatty acids, which can serve as a reference for the polymerization of this compound.
| Monomer | Lipase | Temperature (°C) | Time (h) | Mn (Da) | PDI (Mw/Mn) | Reference |
| 12-Hydroxydodecanoic acid | CALB (Novozym-435) | 90 | 24 | 17,600 | < 1.5 | [3] |
| 16-Hydroxyhexadecanoic acid | CALB (Novozym-435) | 90 | 48 | ~24,000 (DP ~120) | < 1.5 | [3] |
| 11-Hydroxyundecanoic acid | C. rugosa lipase | Not specified | Not specified | ~22,000 | Not specified | [4] |
Mn: Number-average molecular weight; PDI: Polydispersity index; DP: Degree of polymerization.
Experimental Protocol: Lipase-Catalyzed Polycondensation of this compound
This protocol is based on established methods for the lipase-catalyzed polymerization of ω-hydroxy fatty acids.[3]
1. Materials:
-
This compound.
-
Immobilized Candida antarctica lipase B (e.g., Novozym-435).
-
Molecular sieves (3Å or 4Å), activated.
-
Toluene (optional, for solvent-based polymerization).
-
Schlenk flask or similar reaction vessel suitable for vacuum.
-
High-vacuum pump.
-
Gel permeation chromatography (GPC) system for molecular weight analysis.
-
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal characterization.
2. Procedure (Solvent-Free):
-
-
Dry the this compound under vacuum overnight.
-
-
-
Add a known amount of this compound (e.g., 1 g) and immobilized CALB (1-10% w/w of the monomer) to a Schlenk flask.
-
-
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere with magnetic stirring.
-
-
-
After the monomer has melted and the mixture is homogeneous, apply a high vacuum (<1 mmHg) to remove the water produced during the reaction.
-
-
-
Continue the reaction for 24-48 hours.
-
-
-
To stop the reaction, cool the mixture to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
-
-
Filter to remove the immobilized enzyme. The enzyme can be washed and reused.
-
-
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).
-
-
-
Collect the polymer by filtration and dry under vacuum.
-
3. Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by GPC.
-
Analyze the thermal properties (glass transition temperature, melting temperature, and thermal stability) using DSC and TGA.
Caption: Workflow for the lipase-catalyzed polymerization of this compound.
Biocatalytic Conversion to Macrocyclic Lactones
This compound can also serve as a precursor for the synthesis of macrocyclic lactones, which are valuable compounds in the fragrance and flavor industries. Lipases can catalyze the intramolecular esterification (lactonization) of ω-hydroxy fatty acids to form lactones of various ring sizes.
Application Note: Enzymatic Synthesis of a 15-Membered Lactone
The intramolecular cyclization of this compound would yield a 15-membered macrocyclic lactone. This reaction is typically performed in a non-polar organic solvent under high dilution to favor the intramolecular reaction over intermolecular polymerization. Immobilized lipases, such as CALB, are effective catalysts for this transformation.
Experimental Protocol: Lipase-Catalyzed Lactonization of this compound
This protocol is a general procedure for the enzymatic synthesis of macrocyclic lactones from ω-hydroxy fatty acids.[5]
1. Materials:
-
This compound.
-
Immobilized Candida antarctica lipase B (e.g., Novozym-435).
-
Anhydrous toluene or another suitable non-polar solvent.
-
Molecular sieves (3Å or 4Å), activated.
-
High-dilution reaction setup (e.g., using a syringe pump for slow addition of the substrate).
2. Procedure:
-
-
Set up a reaction vessel with a reflux condenser containing a Soxhlet extractor filled with activated molecular sieves.
-
-
-
Add a large volume of anhydrous toluene and the immobilized lipase to the reaction vessel.
-
-
-
Heat the toluene to reflux to ensure an anhydrous environment.
-
-
-
Dissolve the this compound in a small volume of anhydrous toluene.
-
-
-
Slowly add the substrate solution to the refluxing toluene containing the lipase over a period of 24-48 hours using a syringe pump.
-
-
-
After the addition is complete, continue the reaction for another 24 hours.
-
-
-
Cool the reaction mixture and filter to remove the lipase.
-
-
-
Evaporate the solvent and purify the resulting macrocyclic lactone by column chromatography.
-
Caption: Biocatalytic conversion of this compound to a macrocyclic lactone.
References
- 1. Biocatalyst Engineering by Assembly of Fatty Acid Transport and Oxidation Activities for In Vivo Application of Cytochrome P-450BM-3 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild, solvent-free omega-hydroxy acid polycondensations catalyzed by candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Hydroxy Fatty Acids
This guide provides troubleshooting advice and answers to frequently asked questions regarding the gas chromatography-mass spectrometry (GC-MS) analysis of hydroxy fatty acids (HFAs).
Troubleshooting Guides
This section addresses common problems encountered during the analysis of hydroxy fatty acids, offering potential causes and solutions in a question-and-answer format.
Q1: Why are my chromatographic peaks tailing?
Peak tailing, where a peak is asymmetrically skewed with a trailing edge, is a frequent issue that can compromise resolution and quantification.[1][2]
Potential Causes and Solutions:
-
Active Sites in the System: The polar carboxyl and hydroxyl groups of HFAs can interact with active sites (e.g., exposed silanols) in the GC inlet liner or the front of the column.[3]
-
Incomplete Derivatization: Underivatized carboxyl or hydroxyl groups are highly polar and will interact strongly with the stationary phase.
-
Solution: Optimize the derivatization reaction. Ensure reagents are fresh and not compromised by moisture. Check reaction time and temperature.
-
-
Column Contamination: Residue from previous injections can create active sites.[1]
-
Improper Column Installation: A poorly cut or improperly installed column can create dead volume or disturbances in the flow path.[2][5]
-
Solution: Re-cut the column ensuring a clean, 90° cut and reinstall it according to the manufacturer's specifications for the correct insertion depth into the inlet and detector.[2]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} caption: Troubleshooting workflow for peak tailing issues.
Q2: Why am I seeing no peaks or significantly reduced peak intensity?
A complete loss of signal or a dramatic decrease in sensitivity can point to several issues, from the sample preparation to the detector.
Potential Causes and Solutions:
-
Derivatization Failure: The reaction may have failed completely.
-
Solution: Critically evaluate your derivatization procedure. Ensure reagents are active and that the sample is free from moisture, which can quench the reaction.[6] Prepare a fresh derivatization of a known standard to confirm reagent activity.
-
-
Injector Problems: Leaks in the injector, a plugged syringe, or an incorrect split ratio can prevent the sample from reaching the column.[5]
-
Solution: Check for leaks using an electronic leak detector. Verify that the syringe is clean and functioning. Confirm that the split ratio and purge flow rates are set correctly in your method.[5]
-
-
Column Issues: A severely damaged or blocked column will prevent analytes from reaching the detector.
-
Solution: Replace the column with a new one.[5]
-
-
Detector Malfunction: The MS source may be dirty, or the detector may not be functioning correctly.
-
Solution: Perform routine detector maintenance, such as cleaning the ion source.[7]
-
Q3: Why are my retention times shifting?
Inconsistent retention times can make peak identification difficult and affect the reliability of your results.
Potential Causes and Solutions:
-
Leaks in the System: A leak in the gas lines or at the injector will cause fluctuations in the carrier gas flow rate and pressure, leading to shifting retention times.[3]
-
Solution: Systematically check for leaks from the gas source to the detector.
-
-
Column Aging/Contamination: Over time, the stationary phase of the column can degrade or become contaminated, altering its chromatographic properties.[3]
-
Solution: Trim the front of the column. If this does not resolve the issue, the column may need to be replaced.
-
-
Inconsistent Oven Temperature: Poor temperature control or an inaccurate oven temperature program will lead to variability in retention.
-
Solution: Verify the oven temperature with an independent, calibrated thermometer.[5]
-
Frequently Asked Questions (FAQs)
Derivatization
Q1: Why is derivatization necessary for hydroxy fatty acids?
Derivatization is a critical step for two main reasons:
-
To Increase Volatility: HFAs are not volatile enough to pass through a GC system in their free form. Derivatization converts the polar carboxyl (-COOH) and hydroxyl (-OH) groups into less polar, more volatile esters and ethers.[8][9]
-
To Improve Peak Shape: The highly polar nature of underivatized HFAs leads to strong interactions with the GC column's stationary phase, resulting in severe peak tailing.[6][10]
Q2: What are the most common derivatization methods?
The two primary methods are silylation and a two-step esterification followed by silylation.[8]
-
Silylation: This is a one-step method that derivatizes both the carboxyl and hydroxyl groups simultaneously. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6][8]
-
Esterification then Silylation: This is a two-step process. First, the carboxyl group is converted to a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (BF₃-Methanol) or methanolic HCl.[8] Second, the hydroxyl group is derivatized using a silylating reagent like BSTFA.
dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} caption: Common derivatization workflows for HFAs.
Q3: Which derivatization method should I choose?
The choice depends on your specific needs. The table below summarizes the advantages and disadvantages of each approach.
| Derivatization Method | Target Groups | Key Advantages | Key Disadvantages |
| Silylation (e.g., BSTFA) | Carboxyl & Hydroxyl | Simple, one-step reaction for both functional groups.[8] | Derivatives can be sensitive to moisture; potential for incomplete derivatization of sterically hindered groups.[8] |
| Esterification (e.g., BF₃-Methanol) then Silylation | Carboxyl (Esterification), Hydroxyl (Silylation) | Robust and widely used; FAMEs are generally stable.[8] | Two-step process is more time-consuming; BF₃-Methanol can be harsh and may degrade some analytes.[8] |
Chromatography & Mass Spectrometry
Q1: What type of GC column is best for HFA analysis?
A mid-polarity column, such as one with a (50%-cyanopropyl)-methylpolysiloxane phase (e.g., DB-23), is often used to achieve good separation of isomeric hydroxy fatty acids.[11] For general-purpose analysis, a low-bleed 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is also commonly employed, especially when MS detection is used.[12][13]
Q2: How can I improve the sensitivity of my analysis?
Improving sensitivity involves optimizing the entire workflow, from sample preparation to data acquisition.
-
Derivatization: Use reagents that enhance ionization, such as pentafluorobenzyl (PFB) bromide for negative chemical ionization (NCI), which can significantly boost detection limits.[9][14]
-
GC Conditions: Use a narrow-bore capillary column (e.g., 0.25 mm ID) to produce sharper, taller peaks, which improves the signal-to-noise ratio.[15]
-
MS Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[12] This increases sensitivity by 10 to 100 times compared to full scan mode because the detector focuses only on the specific ions of interest.[9]
dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} caption: Overall analytical workflow for HFA analysis.
Experimental Protocols
Protocol 1: One-Step Silylation
This protocol is adapted for the derivatization of both carboxyl and hydroxyl groups using BSTFA.
-
Sample Preparation: Place the dried lipid extract in a 2 mL glass reaction vial.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[8]
-
Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.[8][12]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[8]
Protocol 2: Two-Step Esterification and Silylation
This protocol first creates fatty acid methyl esters (FAMEs) and then silylates the hydroxyl group.
Step A: Esterification
-
Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.
-
Derivatization: Add 1 mL of 14% boron trifluoride (BF₃) in methanol.[8]
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.[6][8]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.[8]
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a new clean vial.[8]
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.
Step B: Silylation
-
Derivatization: To the dried FAME residue, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial and heat at 80°C for 60 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. Restek - Blog [restek.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marinelipids.ca [marinelipids.ca]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
Improving the yield of 11-hydroxytetradecanoic acid in microbial fermentation
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to optimize the microbial production of 11-hydroxytetradecanoic acid (11-HTA).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind microbial production of this compound? The microbial synthesis of 11-HTA typically involves a whole-cell biocatalysis process using a recombinant microorganism, commonly Escherichia coli.[1] The core of this process is the heterologous expression of a cytochrome P450 monooxygenase (CYP/P450), an enzyme that can hydroxylate fatty acids.[2][3] The host organism is engineered to express the P450 enzyme and its necessary redox partner(s), which transfer electrons from a cofactor like NADPH to the P450 for the hydroxylation reaction.[4][5] The microorganism is cultivated in a bioreactor, and a precursor, tetradecanoic acid (myristic acid), is fed to the culture, where it is taken up by the cells and converted into 11-HTA.
Q2: Which enzyme systems are most effective for producing 11-HTA? Cytochrome P450 monooxygenases are the primary enzymes used for fatty acid hydroxylation.[3] A particularly well-studied and effective enzyme is P450 BM-3 from Bacillus megaterium and its variants, which are catalytically self-sufficient, meaning the reductase domain is naturally fused to the heme domain.[6] Other P450 systems may require the co-expression of separate reductase proteins, such as a ferredoxin and ferredoxin reductase.[7] The choice of enzyme depends on its specificity for tetradecanoic acid and its expression efficiency in the chosen host.
Q3: What are the main factors limiting the yield of 11-HTA in fermentation? Several factors can limit the final product yield:
-
Enzyme Activity and Expression: Low expression levels or poor catalytic activity of the P450 enzyme.[8]
-
Cofactor Availability: Depletion of the essential NADPH cofactor required by the P450 redox system.[1]
-
Substrate/Product Transport: Limited transport of the tetradecanoic acid substrate into the cell and/or the 11-HTA product out of the cell.[1]
-
Cell Toxicity: High concentrations of the fatty acid substrate or the hydroxylated product can be toxic to the host cells, impairing metabolic activity.[1]
-
Suboptimal Fermentation Conditions: Inadequate control of pH, temperature, dissolved oxygen, and nutrient levels can negatively impact cell growth and enzyme function.[9]
Q4: Should I use a batch, fed-batch, or continuous fermentation process? For high-yield production, a fed-batch strategy is generally superior to a simple batch process.[9] Fed-batch fermentation allows for an initial phase of high-density cell growth followed by a production phase where the substrate and other key nutrients are fed in a controlled manner.[10][11] This approach helps to avoid substrate toxicity, prevent nutrient depletion, and maintain high cell viability and productivity over a longer period, ultimately leading to higher product titers.[10][11]
Troubleshooting Guide
This section addresses common problems encountered during the fermentation process for 11-HTA production.
Issue 1: Low or No 11-HTA Production
-
Question: My fermentation is complete, but HPLC/LC-MS analysis shows very low or no 11-HTA. What went wrong?
-
Answer: This is a common issue that can stem from problems with the enzyme, the host cells, or the culture conditions.
| Possible Cause | Troubleshooting Steps |
| Inactive P450 Enzyme | 1. Verify Protein Expression: Run an SDS-PAGE gel on cell lysates from before and after induction to confirm the P450 enzyme is being expressed. 2. Perform a Positive Control Reaction: Use a known substrate for your P450 enzyme (e.g., lauric acid for P450 BM-3) in a small-scale reaction to confirm its general catalytic activity.[6][8] 3. Check Redox Partners: Ensure that any required reductase partners are also being co-expressed and are active.[4] |
| Cofactor (NADPH) Limitation | 1. Cofactor Regeneration System: Co-express an enzyme like alcohol dehydrogenase (ADH) and add a co-substrate (e.g., isopropanol) to the medium to regenerate NADPH.[1] 2. Glucose Co-feeding: Maintain a low-level glucose feed during the production phase. The host's central metabolism can generate NADPH from glucose.[10][11] |
| Poor Substrate Uptake | 1. Increase Membrane Permeability: Test the addition of small amounts of surfactants or organic solvents to the medium, but be cautious as this can impact cell viability.[1] 2. Co-express Transporter Proteins: If known, express fatty acid transporter proteins to facilitate uptake.[1] |
| Incorrect Fermentation Conditions | 1. Optimize Induction: Ensure the inducer (e.g., IPTG) concentration is optimal and that induction occurs at the correct cell density (e.g., mid-log phase). 2. Lower Induction Temperature: For P450 expression in E. coli, reducing the temperature to 28-30°C after induction often improves protein folding and activity.[10][11][12] 3. pH Control: Maintain the pH within the optimal range for your host strain and enzyme, typically around 7.0.[10][11] |
Issue 2: Poor Cell Growth or Cell Lysis
-
Question: My culture is not reaching a high cell density, or the optical density is decreasing during the production phase. Why is this happening?
-
Answer: Poor growth or lysis can be caused by media issues, contamination, or toxicity from the substrate or product.
| Possible Cause | Troubleshooting Steps |
| Substrate Toxicity | 1. Controlled Feeding: Implement a fed-batch strategy to maintain the tetradecanoic acid concentration at a low, non-toxic level.[10][11] 2. Use an Emulsifier: Add a biocompatible emulsifier to improve the dispersion of the fatty acid and reduce localized high concentrations. |
| Product Toxicity | 1. In-situ Product Removal: Explore adding an organic overlay or resin to the bioreactor to extract 11-HTA from the aqueous phase as it is produced, reducing its concentration in the medium. 2. Use a More Robust Host: Consider engineering a more solvent-tolerant host strain. |
| Contamination | 1. Check Aseptic Technique: Review all sterilization and handling procedures.[9] 2. Microscopic Examination: Examine a sample of your culture under a microscope to check for contaminating organisms. 3. Plate on Non-selective Media: Plate a sample of the broth on a rich, non-selective agar plate to check for contaminants. |
| Nutrient Limitation | 1. Analyze Media Components: Ensure the fermentation medium is not deficient in essential nutrients like nitrogen, phosphate, or trace metals.[13] 2. Implement Fed-Batch: Use a nutrient feeding strategy to replenish consumed components during high-density cultivation.[10][11] |
Issue 3: Inconsistent Yields Between Batches
-
Question: We are getting highly variable 11-HTA yields from one fermentation run to the next. How can we improve consistency?
-
Answer: Batch-to-batch variability often points to subtle inconsistencies in starting materials or procedures.[9]
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | 1. Standardize Inoculum Prep: Use a consistent protocol for preparing your seed culture, including the same medium, growth time, and inoculation volume/cell density.[9] A two-stage seed culture can improve robustness. |
| Media Preparation | 1. Use High-Purity Reagents: Ensure all chemical reagents, especially the tetradecanoic acid substrate, are of high and consistent purity.[8] 2. Prepare Large Batches: If possible, prepare a single large batch of medium for multiple experiments to eliminate batch-to-batch variation in component concentrations.[9] |
| Bioreactor Calibration | 1. Calibrate Probes: Ensure that pH, dissolved oxygen (DO), and temperature probes are calibrated correctly before each run. Inaccurate readings can lead to significant deviations in control. |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize key parameters and their typical ranges for optimizing 11-HTA production in a high-density E. coli fed-batch process, based on established protocols for similar biotransformations.[10][11][14]
Table 1: Key Parameters for Two-Stage Fed-Batch Fermentation
| Parameter | Stage 1: Biomass Accumulation | Stage 2: 11-HTA Production | Rationale |
| Temperature | 37°C | 30°C | Maximizes initial growth rate; lower temperature improves P450 protein folding and stability.[10][11] |
| pH | 7.0 | 7.0 - 8.0 | Maintained for optimal E. coli growth; pH may be shifted to optimize enzyme activity or stability.[10][11] |
| Dissolved Oxygen (DO) | > 30% Air Saturation | > 30% Air Saturation | Prevents oxygen limitation for aerobic growth and the P450 hydroxylation reaction.[10][11] |
| Primary Carbon Source | Glucose (Batch + Feed) | Glucose (Limited Co-feed) | High glucose supports rapid biomass gain; limited glucose in Stage 2 provides energy and NADPH without causing significant catabolite repression.[10][11] |
| Inducer (e.g., IPTG) | Not Added | Added at start of Stage 2 | Triggers expression of the P450 enzyme system once sufficient biomass is achieved.[14] |
| Substrate (Tetradecanoic Acid) | Not Added | Slow, continuous feed | The precursor for 11-HTA is added only during the production phase to avoid toxicity and growth inhibition.[10][11] |
Table 2: Effect of Key Optimizations on Hydroxy Fatty Acid Production
| Optimization Strategy | Expected Impact on Yield | Key Consideration |
| Cofactor Regeneration System | Significant Increase | Can add metabolic burden; co-substrate may have slight toxicity.[1] |
| Fed-Batch Substrate Addition | High Increase | Feed rate must be carefully optimized to match the cell's conversion capacity and avoid accumulation.[10][11] |
| Codon Optimization of P450 Gene | Moderate to High Increase | Optimizes the gene sequence for high-level expression in the host organism (E. coli). |
| Deletion of Fatty Acid Degradation Pathway (e.g., fadD) | Moderate Increase | Prevents the host cell from consuming the fatty acid substrate through β-oxidation.[15] |
Experimental Protocols
Protocol 1: Two-Stage Fed-Batch Fermentation for 11-HTA Production
This protocol describes a general method for producing 11-HTA in a 5-L bioreactor using a recombinant E. coli strain expressing a P450 monooxygenase.
1. Media Preparation:
-
Batch Medium (3 L): Prepare defined fermentation medium (e.g., F1 Salts) containing 20 g/L glucose, 1.5 g/L KH₂PO₄, 4.35 g/L K₂HPO₄, 0.4 g/L (NH₄)₂SO₄, and 3.9 g/L MgSO₄.[10][11] Add 5 mL/L of a sterile trace metal solution.[10] Autoclave the bioreactor with the medium.
-
Glucose Feed Solution (500 mL): Prepare a solution of 500 g/L glucose and 20 g/L MgSO₄. Filter sterilize.
-
Substrate Feed Solution (200 mL): Prepare a 200 g/L stock of tetradecanoic acid in ethanol or as a pH-neutralized sodium salt solution. Filter sterilize if possible, or prepare aseptically.
-
Inducer Solution: Prepare a 1 M stock of IPTG. Filter sterilize.
2. Inoculum Preparation:
-
Inoculate 5 mL of LB medium (with appropriate antibiotics) with a single colony from a fresh plate. Grow overnight at 37°C, 220 rpm.
-
Transfer the overnight culture into 200 mL of the defined fermentation medium in a 1-L flask. Grow at 37°C, 220 rpm, for 12-16 hours until OD₆₀₀ reaches 4-6.
3. Bioreactor Operation - Stage 1 (Biomass Accumulation):
-
Inoculate the 3 L of sterile batch medium in the bioreactor with the 200 mL seed culture.
-
Set initial parameters: Temperature = 37°C, pH = 7.0 (controlled with NH₄OH), DO = maintain >30% (cascade control of agitation from 200-800 rpm, then aeration from 1-3 vvm).[10][11][14]
-
When the initial glucose is depleted (indicated by a sharp spike in DO), start the Glucose Feed Solution at a rate to support growth (e.g., 10-15 mL/hr).[10][11]
-
Continue until the cell density (OD₆₀₀) reaches 30-50.[14]
4. Bioreactor Operation - Stage 2 (11-HTA Production):
-
Lower the temperature setpoint to 30°C.[14]
-
Once the temperature is stable, induce the culture by adding IPTG to a final concentration of 0.2 - 1 mM.[14]
-
Wait 1 hour post-induction, then begin the Substrate Feed Solution at a slow, controlled rate (e.g., 2-5 mL/hr).
-
Simultaneously, reduce the Glucose Feed rate to a lower level (e.g., 5-8 mL/hr) to provide energy for maintenance and cofactor regeneration.
-
Maintain fermentation for 24-48 hours, collecting samples periodically to measure OD₆₀₀, substrate consumption, and 11-HTA production via GC-MS or LC-MS.
Visualizations: Pathways and Workflows
Metabolic Pathway for 11-HTA Production
Caption: Conversion of tetradecanoic acid to 11-HTA by a P450 system in E. coli.
Experimental Workflow Diagram
Caption: Overall workflow for optimizing 11-HTA production.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for diagnosing causes of low 11-HTA yield.
References
- 1. Evaluation of P450 monooxygenase activity in lyophilized recombinant E. coli cells compared to resting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the factors playing a role in cytochrome P450 monooxygenase and ferredoxin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 6. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 12. Cytochrome P450 in Escherichia coli | Encyclopedia MDPI [encyclopedia.pub]
- 13. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Process for Microbial Hydrocarbon Synthesis: Overproduction of Fatty Acids in Escherichia coli and Catalytic Conversion to Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 11-Hydroxytetradecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of 11-hydroxytetradecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] In biological samples like plasma or serum, endogenous components such as phospholipids, salts, and proteins can cause these effects.[1] This can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate and imprecise quantification.[1][2]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[3][4] A SIL internal standard for this compound, such as this compound-d3, will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[3][5]
Q3: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?
A3: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple method where a solvent like acetonitrile is used to precipitate proteins.[1] However, it is often the least effective at removing other matrix components like phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids, which can provide cleaner extracts than PPT.[7]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing interfering matrix components, offering high selectivity and cleaner extracts.[7][8]
Q4: Should I derivatize this compound before LC-MS/MS analysis?
A4: While not always necessary for LC-MS/MS, derivatization can be employed to improve the ionization efficiency and chromatographic retention of fatty acids.[9][10] For this compound, derivatizing the carboxylic acid group can enhance sensitivity, particularly in positive ion mode.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Column degradation or contamination.
-
Recommended Solution: Replace the analytical column with a new one of the same type. Ensure proper column washing and storage procedures are followed.
-
-
Possible Cause: Incompatible mobile phase pH.
-
Recommended Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic form (typically acidic pH for reversed-phase chromatography).
-
-
Possible Cause: Sample solvent effects.
-
Recommended Solution: Ensure the final sample solvent is of similar or weaker elution strength than the initial mobile phase.[1]
-
Issue 2: High Signal Variability and Poor Precision
-
Possible Cause: Inconsistent sample preparation.
-
Recommended Solution: Automate sample preparation steps where possible to improve consistency. Ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls before extraction.
-
-
Possible Cause: Significant matrix effects.
-
Possible Cause: Instrument instability.
-
Recommended Solution: Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.
-
Issue 3: Low Analyte Recovery
-
Possible Cause: Inefficient extraction from the matrix.
-
Possible Cause: Analyte degradation during sample processing.
-
Recommended Solution: Minimize sample processing time and keep samples on ice or at a controlled low temperature.
-
-
Possible Cause: Analyte adsorption to surfaces.
-
Recommended Solution: Use low-binding plasticware or silanized glassware to minimize the adsorption of the polar this compound molecule.[11]
-
Quantitative Data Summary
The following tables summarize the expected performance of different sample preparation techniques for the analysis of hydroxy fatty acids in biological matrices.
Table 1: Comparison of Sample Preparation Techniques for Hydroxy Fatty Acid Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery Rate | Variable, often lower due to co-precipitation | Generally moderate, but can be variable[7] | High, often >85%[7][12] |
| Reproducibility (RSD) | Moderate to High | Moderate, susceptible to emulsion formation[7] | High, with RSDs often below 10%[12] |
| Matrix Effect Reduction | Low to Moderate[6] | Moderate[8] | High[7][8] |
| Throughput | High[1] | Lower | High (with automation) |
| Solvent Consumption | Moderate | Higher[7] | Lower[7] |
Table 2: Reported Recovery and Precision for SPE of Hydroxy Fatty Acids in Serum
| Analyte Type | Recovery Rate | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Reference |
| Fatty Acid Esters of Hydroxy Fatty Acids | 73.8 - 100% | 7.1 - 13.8% | 9.3 - 21.6% | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from methods for the extraction of similar hydroxy fatty acids.[8][13]
-
Sample Pre-treatment:
-
Thaw 200 µL of human plasma on ice.
-
Add 20 µL of a stable isotope-labeled internal standard solution (e.g., this compound-d3 in methanol).
-
Add 600 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a suitable solvent mixture, such as ethyl acetate or methyl formate.[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Serum
This protocol is a general method for the extraction of fatty acids from biological fluids.[11]
-
Sample Preparation:
-
To 200 µL of serum in a glass tube, add 20 µL of the internal standard solution.
-
Acidify the sample by adding 20 µL of 2M HCl to adjust the pH to approximately 2-3.[11] Vortex briefly.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[11]
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Derivatization Conditions for Long-Chain Hydroxy Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of long-chain hydroxy fatty acids (LCHFAs) for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of LCHFAs.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Product Yield (Incomplete Derivatization) | 1. Presence of moisture: Water can hydrolyze derivatization reagents and derivatives.[1][2][3][4][5] 2. Degraded or poor quality reagents: Derivatization reagents can degrade over time if not stored properly.[1][3] 3. Insufficient reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[1][3] 4. Suboptimal reaction time or temperature: The reaction may not have proceeded to completion.[1][3] 5. Sample matrix effects: Other components in the sample may interfere with the reaction.[3] | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. A nitrogen stream can be used for drying. Consider adding a water scavenger like 2,2-dimethoxypropane.[1][3] 2. Use fresh, high-quality derivatization reagents. Adhere to the manufacturer's storage recommendations.[1][3] 3. Increase the molar excess of the derivatization reagent.[3] 4. Optimize the reaction time and temperature by performing a time-course study.[1][3] Analyze aliquots at different time points to determine when the peak area of the derivative no longer increases.[1] 5. Perform a pre-derivatization cleanup of the sample to remove interfering substances. |
| Peak Tailing in GC Analysis | 1. Underivatized active sites: The carboxyl and hydroxyl groups of LCHFAs are polar and can interact with the GC column, causing peak tailing.[1][4] 2. Column degradation: The stationary phase of the GC column may be degraded. | 1. Ensure complete derivatization by following the solutions for "No or Low Product Yield." The goal is to neutralize the polar carboxyl functional groups.[1] 2. Condition the GC column according to the manufacturer's instructions or replace it if necessary. |
| Variable or Poor Reproducibility | 1. Inconsistent reaction conditions: Minor variations in temperature, time, or reagent amounts can affect derivatization efficiency. 2. Sample handling and storage: Improper handling or storage can lead to degradation of LCHFAs or their derivatives. | 1. Precisely control all reaction parameters. Use a heating block or water bath for consistent temperature. 2. Store samples and derivatives at appropriate temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of Artifact Peaks in Chromatogram | 1. Reagent-related impurities: The derivatization reagents themselves can introduce contaminants.[1] 2. Side reactions: The derivatization reaction may produce unwanted by-products. | 1. Prepare and analyze a reagent blank to identify any peaks originating from the reagents.[1] Use high-purity reagents. 2. Optimize reaction conditions (e.g., temperature, time) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of long-chain hydroxy fatty acids?
A1: Direct analysis of LCHFAs is challenging due to their low volatility and poor ionization efficiency.[2] Derivatization is a chemical modification process that targets the carboxyl and hydroxyl functional groups to:
-
Increase volatility for GC analysis: By converting the polar functional groups into less polar ethers and esters, the volatility of the LCHFAs is increased, making them suitable for GC analysis.[2]
-
Improve ionization efficiency for MS analysis: Derivatization can introduce a charge or a more easily ionizable group, enhancing the signal in mass spectrometry.[6][7]
-
Enhance chromatographic separation: Modifying the chemical properties of LCHFAs can improve their separation on both GC and LC columns.
Q2: What are the most common derivatization methods for LCHFAs for GC-MS analysis?
A2: The two primary methods for GC-MS analysis are silylation and esterification.[2]
-
Silylation: This one-step method converts the acidic protons of both the carboxyl and hydroxyl groups into trimethylsilyl (TMS) ethers and esters.[2] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2]
-
Esterification followed by Silylation: This is a two-step process. First, the carboxyl group is converted to a methyl ester (fatty acid methyl ester or FAME), typically using boron trifluoride in methanol (BF3-methanol).[2] The hydroxyl group is then subsequently silylated.[2]
Q3: What are the advantages and disadvantages of silylation versus esterification for GC-MS?
| Method | Advantages | Disadvantages |
| Silylation | One-step reaction for both functional groups.[2] Effective for a wide range of fatty acids.[2] | Derivatives can be sensitive to moisture.[2] Potential for incomplete derivatization.[2] |
| Esterification followed by Silylation | Robust and widely used method.[2] FAMEs are stable.[2] | Two-step process.[2] BF3-methanol can be harsh and may cause degradation of some analytes.[2] |
Q4: What derivatization methods are suitable for LC-MS analysis of LCHFAs?
A4: For LC-MS, derivatization aims to improve ionization efficiency and chromatographic retention.[2] Common methods include:
-
Amidation: The carboxyl group of the LCHFA is reacted with an amine-containing reagent to form an amide. This can introduce a permanent charge, enhancing ionization in positive electrospray ionization (ESI) mode.[2]
-
Hydrazone Formation: Reagents like 3-nitrophenylhydrazine (3-NPH) react with the carboxyl group to form a hydrazone, which improves chromatographic retention and ionization efficiency.[2]
Q5: How can I determine the optimal derivatization time?
A5: To determine the proper derivatization time, you should analyze aliquots of a representative sample at different time points (e.g., 5, 10, 15, 30, 60 minutes). Plot the peak area of the derivatized analyte against the derivatization time. The minimum time required is the point where the peak area no longer increases and the curve becomes flat.[1]
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes a general procedure for the silylation of LCHFAs using BSTFA with 1% TMCS.
-
Sample Preparation: To 500 µL of your sample (e.g., plasma, serum, or an extract), add an appropriate internal standard.
-
Extraction: If necessary, acidify the sample (e.g., with 6 M HCl) and extract the lipids, for example, twice with 3 mL of ethyl acetate.[2]
-
Drying: Pool the organic extracts and evaporate them to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37°C).[2] It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.[4]
-
Derivatization:
-
Add 100 µL of a silylation reagent mixture (e.g., BSTFA + 1% TMCS) to the dried extract.
-
Cap the vial tightly and heat at a specific temperature (e.g., 60-70°C) for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification to FAMEs for GC-MS Analysis
This protocol provides a typical procedure for the esterification of LCHFAs to fatty acid methyl esters (FAMEs) using BCl3-methanol.
-
Sample Preparation: Weigh 1-25 mg of your sample into a micro-reaction vessel.[1] If the sample is in an aqueous solvent, it must be evaporated to dryness first.[1]
-
Derivatization:
-
Extraction:
-
Sample Collection:
-
Analysis: The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes indicative performance data for different derivatization methods. Note that direct comparative data on a standardized panel of LCHFAs is limited in the literature.
| Analysis Method | Derivatization Method | Reagent(s) | Target Group(s) | Indicative Limit of Quantitation (LOQ) |
| GC-MS | Silylation | BSTFA + 1% TMCS | Carboxyl & Hydroxyl | Analyte dependent, typically in the low ng/mL range. |
| GC-MS | Esterification followed by Silylation | BF3-Methanol, then BSTFA | Carboxyl (esterification), Hydroxyl (silylation) | Analyte dependent, often comparable to silylation. |
| LC-MS | Amidation | 2-picolylamine (2-PA) | Carboxyl | Can achieve pg levels. One study reported LOQs between 0.05 and 6.0 pg for certain fatty acid metabolites after derivatization with AMPP.[8] |
| LC-MS | Hydrazone Formation | 3-Nitrophenylhydrazine (3-NPH) | Carboxyl | Sub-ng/mL to pg/mL range. |
| LC-MS | Novel Reagents | 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) | Carboxyl & Hydroxyl | Not explicitly stated, but enables identification of low-abundant species.[9] |
Visualizations
Caption: Workflow for Silylation of LCHFAs for GC-MS Analysis.
Caption: Workflow for Esterification of LCHFAs for GC-MS Analysis.
Caption: Troubleshooting Logic for Poor Derivatization Results.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in HPLC analysis of 11-hydroxymyristic acid
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 11-hydroxymyristic acid, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you identify and resolve issues in your experiments.
Q1: What are the common causes of poor peak shape (tailing or fronting) in the HPLC analysis of 11-hydroxymyristic acid?
Poor peak shape in HPLC can be attributed to a variety of factors, broadly categorized as column-related, mobile phase-related, sample-related, or system-related issues. For an acidic analyte like 11-hydroxymyristic acid, interactions with the stationary phase and the ionization state of the molecule are critical factors.[1][2]
-
Peak Tailing: This is observed as an asymmetry where the latter half of the peak is broader. Common causes include:
-
Secondary Interactions: Interaction of the carboxyl group of the analyte with active sites on the silica-based stationary phase (silanol groups).[1][3]
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of 11-hydroxymyristic acid, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5][6]
-
Column Degradation: An old or contaminated column can lose its efficiency and lead to poor peak shapes.[5][6][7]
-
Extra-column Volume: Excessive tubing length or large detector cell volume can cause band broadening.[1][6]
-
-
Peak Fronting: This appears as a leading edge of the peak that is less steep than the trailing edge. Common causes include:
-
Sample Overload (Concentration): A highly concentrated sample can lead to peak fronting.[8][9] The easiest solution is often to dilute the sample.[9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.[10][11]
-
Column Collapse or Voids: Physical damage to the column packing can create channels, leading to distorted peaks.[11][12]
-
Q2: My 11-hydroxymyristic acid peak is tailing. How can I improve its symmetry?
Peak tailing for acidic compounds like 11-hydroxymyristic acid is a frequent issue. Here’s a step-by-step approach to troubleshoot and resolve it:
-
Adjust Mobile Phase pH: The most critical parameter for ionizable compounds is the mobile phase pH. To ensure 11-hydroxymyristic acid is in a single, non-ionized form, the mobile phase pH should be at least 2 units below its pKa.[4] Adding a small amount of an acid like formic acid or acetic acid to the mobile phase is a common practice.[2]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped will have fewer free silanol groups, minimizing secondary interactions.[1][13]
-
Reduce Sample Concentration: Try diluting your sample to see if the tailing is due to mass overload.[4][14]
-
Check for Column Contamination: If the column has been used for other analyses, it might be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.
-
Employ a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[6][14]
Q3: I am observing peak fronting for my 11-hydroxymyristic acid standard. What should I do?
Peak fronting is less common than tailing but can still significantly affect quantification. Here are the primary troubleshooting steps:
-
Dilute the Sample: The most common cause of peak fronting is injecting a sample that is too concentrated.[8][9] Dilute your sample and reinject.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[10][15] Dissolving the sample in the mobile phase itself is ideal.[4]
-
Inspect the Column: A void at the column inlet can cause peak fronting.[12] This can happen if the column has been subjected to pressure shocks. If a void is suspected, the column may need to be replaced.
-
Check for Column Collapse: Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.[11]
Quantitative Data Summary
While specific optimal parameters can vary between instruments and columns, the following table provides general guidelines for the HPLC analysis of fatty acids like 11-hydroxymyristic acid.
| Parameter | Recommended Range/Value | Rationale |
| Column Type | C8 or C18 reversed-phase | Good retention for fatty acids.[16] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvents for reversed-phase HPLC.[16][17] |
| Mobile Phase pH | 2.5 - 3.5 (acidified) | To suppress the ionization of the carboxylic acid group, ensuring good peak shape.[4][18] |
| Acid Modifier | 0.1% Formic Acid or Acetic Acid | To control the mobile phase pH.[2][19] |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
| Flow Rate | 0.8 - 1.2 mL/min (for standard 4.6 mm ID columns) | A typical analytical flow rate. |
| Detection | UV at 205-215 nm or ELSD/MS | Fatty acids have a weak UV chromophore.[17][20] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acidified)
-
Objective: To prepare a mobile phase that suppresses the ionization of 11-hydroxymyristic acid.
-
Materials:
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid (or acetic acid)
-
Sterile, filtered solvent bottles
-
0.22 µm membrane filter
-
-
Procedure:
-
Measure the desired volume of the aqueous component (e.g., water).
-
Add the acid modifier to the aqueous component to achieve the desired concentration (e.g., 1 mL of formic acid to 1 L of water for a 0.1% solution).
-
Filter the acidified aqueous phase through a 0.22 µm membrane filter.
-
Measure the desired volume of the organic solvent (e.g., acetonitrile).
-
Combine the filtered aqueous phase and the organic solvent in the final mobile phase reservoir in the desired ratio (e.g., 80:20 acetonitrile:water).
-
Degas the final mobile phase using sonication or vacuum degassing.
-
Protocol 2: Sample Preparation
-
Objective: To prepare a sample of 11-hydroxymyristic acid that is compatible with the HPLC system and method.
-
Materials:
-
11-hydroxymyristic acid standard or sample
-
Mobile phase or a solvent of similar or weaker strength
-
Vortex mixer
-
Autosampler vials with septa
-
-
Procedure:
-
Accurately weigh a small amount of 11-hydroxymyristic acid.
-
Dissolve the analyte in a suitable solvent to create a stock solution. The initial mobile phase composition is often a good choice.[15]
-
From the stock solution, prepare a working solution at a concentration appropriate for the detector's linear range.
-
If necessary, filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before transferring to an autosampler vial.[15]
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: General experimental workflow for HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. labveda.com [labveda.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. acdlabs.com [acdlabs.com]
- 12. support.waters.com [support.waters.com]
- 13. sielc.com [sielc.com]
- 14. mastelf.com [mastelf.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. waters.com [waters.com]
- 17. aocs.org [aocs.org]
- 18. reddit.com [reddit.com]
- 19. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Technical Support Center: Strategies to Enhance the Efficiency of 11-Hydroxytetradecanoic Acid Extraction
Welcome to the technical support center for the extraction of 11-hydroxytetradecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your extraction experiments.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most suitable for this compound?
A1: The optimal extraction method depends on your sample matrix, desired purity, and available equipment. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). For general guidance, LLE is versatile, SPE offers high purity, and SFE is a green alternative suitable for larger scale extractions. A comparison of general performance for long-chain fatty acid extraction methods is provided in Table 1.[1][2][3]
Q2: How does pH affect the extraction of this compound?
A2: As a carboxylic acid, the pH of the aqueous phase during liquid-liquid extraction is crucial. To ensure the this compound is in its neutral, protonated form and thus more soluble in the organic solvent, the pH of the sample should be adjusted to be at least 2 pH units below its pKa.[4][5][6] Conversely, to back-extract the fatty acid into an aqueous phase, the pH should be raised to be at least 2 pH units above the pKa, converting it to its charged, water-soluble carboxylate form.
Q3: What are the best solvents for liquid-liquid extraction of this compound?
A3: A mixture of a nonpolar and a polar organic solvent is often effective for extracting fatty acids. Common choices include chloroform/methanol or hexane/isopropanol mixtures.[1] For extracting free long-chain fatty acids from a fermentation medium, a hexane/methyl tert-butyl ether (MTBE) mixture (1:1) has been shown to provide high recovery.[7] The choice of solvent can significantly impact the extraction efficiency, and optimization may be required for your specific sample.[8]
Q4: How can I improve the recovery of this compound during solid-phase extraction (SPE)?
A4: To improve recovery in SPE, ensure proper conditioning of the SPE cartridge. For a hydroxy fatty acid, a mixed-mode sorbent (e.g., combining reversed-phase and anion exchange) can be effective.[9] The pH of the sample load and wash solutions is critical for retention and elution. Elution of the analyte can be achieved by using a solvent that disrupts both retention mechanisms, for example, an organic solvent with a pH modifier.
Q5: What are the advantages of using Supercritical Fluid Extraction (SFE) for this compound?
A5: SFE, typically using supercritical CO2, is considered a green extraction technique due to the use of a non-toxic, non-flammable, and environmentally friendly solvent.[10][11] It allows for selective extraction by tuning the temperature and pressure.[12] For fatty acids, the addition of a co-solvent like ethanol can enhance extraction efficiency.[13] SFE can be particularly advantageous for extracting lipids from biomass.[12]
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Incorrect pH of Aqueous Phase (LLE) | For extraction into an organic solvent, acidify the sample to a pH at least 2 units below the pKa of this compound to ensure it is in the neutral form. A study on long-chain fatty acid extraction from a fermentation medium found maximal recoveries were obtained by adding sulfuric acid.[7] |
| Suboptimal Solvent System (LLE) | The polarity of the extraction solvent is critical.[3] Experiment with different solvent systems, such as chloroform:methanol or hexane:isopropanol, to find the optimal mixture for your sample matrix.[1] A hexane/MTBE (1:1) mixture has been reported to be effective for long-chain fatty acids.[7] |
| Incomplete Phase Separation (LLE) | Emulsions can form, trapping the analyte. To break emulsions, try adding salt (salting out), centrifuging the sample, or gentle swirling instead of vigorous shaking.[14] |
| Insufficient Elution Volume (SPE) | If the analyte is retained too strongly on the SPE sorbent, increasing the volume of the elution solvent or using a stronger elution solvent may be necessary. Ensure the elution solvent is appropriate for the sorbent type.[14] |
| Analyte Degradation | This compound may be sensitive to high temperatures or prolonged exposure to certain conditions. Consider using milder extraction techniques like microwave-assisted extraction (MAE) for shorter extraction times or storing extracts under an inert atmosphere at low temperatures.[1][14][15] |
| Matrix Effects | Components in your sample matrix (e.g., proteins, other lipids) can interfere with the extraction. Consider a sample cleanup step prior to extraction, such as protein precipitation. |
Low Purity of Extracted this compound
| Potential Cause | Recommended Solution |
| Co-extraction of Other Lipids | Optimize the selectivity of your extraction. In LLE, adjusting the solvent polarity can help. For SPE, use a more selective sorbent and optimize the wash steps with solvents of intermediate strength to remove impurities without eluting the target analyte. |
| Presence of Particulates in the Extract | After extraction, centrifuge the organic phase and carefully transfer the supernatant to a clean tube to remove any precipitated material. |
| Contamination from Labware or Solvents | Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants. |
Data Presentation
Table 1: Comparison of Common Extraction Methods for Long-Chain Fatty Acids
| Method | Principle | Typical Recovery | Purity | Processing Time | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | High | Moderate | Moderate (1-2 hours) | Versatile, applicable to a wide range of samples. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | High (>90%) | High | Moderate | High selectivity and purity, amenable to automation. | Requires method development for sorbent and solvent selection. |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recirculating solvent. | High (often considered exhaustive)[1] | Good | Long (6-24 hours)[1] | Exhaustive extraction, well-established for solid samples.[1] | Time-consuming, requires large solvent volumes, potential for thermal degradation.[1] |
| Microwave-Assisted Extraction (MAE) | Microwaves rapidly heat the solvent and sample to accelerate extraction. | High (>95%)[1] | Good | Short (5-30 minutes)[1] | Rapid, reduced solvent consumption, potential for automation.[1] | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Variable, dependent on parameters | High | Moderate | "Green" method, tunable selectivity, solvent-free final product.[12] | High initial equipment cost. |
Note: The data presented is generalized from studies on long-chain fatty acids and may vary for this compound depending on the specific experimental conditions.[1][2][3]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from a Liquid Culture
Materials:
-
Liquid culture sample containing this compound
-
Internal standard (e.g., a deuterated analog or a fatty acid with a different chain length)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment
-
Extraction solvent: Hexane:Methyl tert-butyl ether (MTBE) (1:1, v/v)[7]
-
Sodium chloride (NaCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of the liquid culture in a centrifuge tube, add a known amount of internal standard.
-
Acidification: Acidify the sample to a pH of approximately 2-3 by adding HCl or H₂SO₄ dropwise.[7] This ensures that the this compound is in its protonated, non-polar form.
-
Solvent Addition: Add 2 mL of the hexane:MTBE (1:1) extraction solvent to the tube.[7]
-
Salting Out: Add a small amount of NaCl to the mixture to increase the ionic strength of the aqueous phase and improve partitioning into the organic layer.[7]
-
Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional): For exhaustive extraction, repeat the solvent addition, vortexing, and phase separation steps with a fresh aliquot of the extraction solvent and combine the organic layers.
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS analysis after derivatization).
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration
Materials:
-
Sample extract containing this compound
-
SPE cartridge (e.g., a mixed-mode anion exchange and reversed-phase sorbent)
-
Conditioning solvents (e.g., methanol, water)
-
Wash solutions (e.g., water, dilute acid, low-percentage organic solvent in water)
-
Elution solvent (e.g., methanol with a pH modifier like formic acid or ammonia)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through the sorbent bed. This activates the functional groups on the sorbent.
-
Equilibration: Equilibrate the cartridge with a buffer at the desired pH for sample loading. For an anion exchange mechanism, the pH should be adjusted to be above the pKa of this compound to ensure it is charged.
-
Sample Loading: Load the sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a series of solvents to remove interfering compounds. Start with a weak solvent (e.g., water or a dilute buffer) to remove polar impurities. A second wash with a low percentage of organic solvent in water can remove less polar interferences.
-
Elution: Elute the this compound from the cartridge using a solvent that disrupts the interaction with the sorbent. For a mixed-mode sorbent, this might be an organic solvent containing a small amount of acid or base to neutralize the charge of the analyte.
-
Post-Elution Processing: The eluate can be evaporated and reconstituted in a suitable solvent for analysis.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Supercritical CO2 Extraction of Pigments, Lipids and Bioactive Compounds from Microalgae [mdpi.com]
- 11. Recent Advances in Supercritical CO2 Extraction of Pigments, Lipids and Bioactive Compounds from Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. article.scholarena.com [article.scholarena.com]
- 13. Extraction of Carotenoids and Fatty Acids from Microalgae Using Supercritical Technology [scirp.org]
- 14. welchlab.com [welchlab.com]
- 15. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates [mdpi.com]
Minimizing isomer co-elution in the analysis of hydroxytetradecanoic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isomer co-elution in the analysis of hydroxytetradecanoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my hydroxytetradecanoic acid isomers co-eluting?
Co-elution of hydroxytetradecanoic acid isomers is a common challenge because they often share very similar physicochemical properties, such as polarity and molecular weight. This structural similarity leads to nearly identical interactions with the chromatographic stationary and mobile phases, making separation difficult. Positional isomers (e.g., 2-hydroxy vs. 3-hydroxy) and enantiomers (R vs. S forms) are particularly prone to this issue.
To resolve co-elution, a systematic approach is necessary, starting with an assessment of your current method and instrument performance.[1][2] If using a mass spectrometer (MS) or diode array detector (DAD), you can confirm co-elution by observing changes in the mass spectra or UV spectra across a single chromatographic peak.[1]
Q2: How can I improve the separation of positional isomers like 2- and 3-hydroxytetradecanoic acid?
Separating positional isomers requires optimizing chromatographic selectivity (α), which is the ability of the system to distinguish between the analytes.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase: Small adjustments to the mobile phase composition can significantly impact selectivity.[2] For reversed-phase (RP-HPLC), try altering the organic/aqueous ratio or changing the organic modifier (e.g., from acetonitrile to methanol). Biphenyl columns, for instance, show increased retention and selectivity for structural isomers when methanol is used as the mobile phase B.[3]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. Standard C18 columns may not provide enough selectivity. Consider columns with different stationary phases that offer alternative chemical interactions.
-
Polar-Embedded Phases: Columns like those with amide or biphenyl functionalities can offer different selectivity compared to standard C18 phases.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[2]
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.[5]
-
Consider Derivatization: Chemical derivatization can alter the properties of the isomers, potentially making them easier to separate. This is a crucial strategy when chromatographic optimizations are insufficient.[6][7]
Q3: What is the best approach for separating enantiomers (R/S forms) of hydroxytetradecanoic acids?
Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible on standard columns. A chiral selector is required to form transient diastereomeric complexes that can be separated chromatographically.[8][9][10]
Primary Approaches:
-
Chiral Stationary Phases (CSPs): This is the most common and direct method.[9][10] The column's stationary phase contains a single enantiomer of a chiral molecule that selectively interacts with the analytes. Polysaccharide-based (amylose/cellulose) and cyclodextrin-based CSPs are widely used.[10][11]
-
Chiral Derivatizing Agents (CDAs): In this indirect approach, the enantiomers are reacted with an enantiomerically pure CDA to form diastereomers.[8][10] These newly formed diastereomers have different physical properties and can be separated on a standard achiral column.[10]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added directly to the mobile phase, which then forms diastereomeric complexes with the analytes in-situ, allowing for separation on an achiral column.[10][12]
Q4: My peaks are broad and tailing, which is worsening the co-elution. What should I do?
Poor peak shape reduces resolution and makes co-elution more likely. Asymmetrical peaks can obscure closely eluting isomers.[2]
Troubleshooting Poor Peak Shape:
| Potential Cause | Recommended Solution | Justification |
| Column Contamination/Deterioration | Reverse and flush the column (if permitted by the manufacturer). If performance does not improve, replace the column. | Particulates can accumulate on the inlet frit, causing peak distortion. A deteriorating column bed leads to poor efficiency (broad peaks).[1][2] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase whenever possible. | If the sample solvent is significantly stronger than the mobile phase, the analyte band will spread on the column, causing distorted or split peaks.[2] |
| Incomplete Derivatization | Re-optimize the derivatization reaction (time, temperature, reagent concentration). | Unreacted free fatty acids can cause broad or tailing peaks that may overlap with the target analytes.[1] |
| Mobile Phase pH Issues | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | For acidic compounds like hydroxytetradecanoic acids, a low pH mobile phase (e.g., using 0.1% formic acid) ensures they are in a single, protonated form, preventing peak tailing. |
Q5: When and why should I use chemical derivatization?
Derivatization is a chemical modification process used to improve the analytical properties of compounds. For hydroxytetradecanoic acids, it is often essential for successful analysis by both GC-MS and LC-MS.[6][7]
Primary Reasons for Derivatization:
-
To Improve Chromatographic Separation: Modifying the structure of isomers can introduce differences that allow for better separation.
-
To Increase Volatility for GC-MS: Hydroxytetradecanoic acids are not sufficiently volatile for direct GC-MS analysis. Derivatization of the carboxyl and hydroxyl groups is necessary.[7] Common methods include silylation (forming TMS ethers/esters) and esterification (forming fatty acid methyl esters, or FAMEs).[7][13]
-
To Enhance MS Ionization Efficiency: The inherent poor ionization efficiency of fatty acids can be significantly improved by derivatization.[6] Attaching a chemical tag that is easily ionizable (e.g., one with a permanent positive charge) can increase MS sensitivity by one to two orders of magnitude.[14]
| Derivatization Strategy | Typical Method | Primary Benefit |
| Silylation | GC-MS | Increases volatility and thermal stability.[7] |
| Esterification (FAMEs) | GC-MS | Increases volatility for GC analysis.[7][13] |
| Charge-Tagging | LC-MS/MS | Dramatically improves ionization efficiency and MS sensitivity.[6][15] |
Experimental Workflows & Logic Diagrams
A systematic approach is crucial for resolving co-elution. The following diagrams illustrate a general troubleshooting workflow and a logic tree for method selection.
Caption: A workflow diagram for systematically troubleshooting isomer co-elution.
Caption: A decision tree for selecting an appropriate analytical method.
Key Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol is adapted for the analysis of hydroxy fatty acids and involves converting active hydrogens on the carboxyl and hydroxyl groups into trimethylsilyl (TMS) derivatives to increase volatility.[7]
-
Sample Preparation: Start with a dried lipid extract in a reaction vial.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial securely and heat at 80°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification (FAMEs) for GC-MS Analysis
This protocol converts the carboxylic acid group to a methyl ester, increasing volatility for GC analysis.[7]
-
Sample Preparation: Place the dried lipid extract (e.g., 1-25 mg) in a micro reaction vessel.[13]
-
Derivatization: Add 2 mL of 12-14% Boron trifluoride (BF₃) in methanol.[7][13]
-
Reaction: Cap the vial and heat at 60°C for 10-60 minutes.[7][13] The optimal time should be determined experimentally.[13]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.[13]
-
Phase Separation: Allow the layers to separate.
-
Analysis: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis. This layer can be dried over anhydrous sodium sulfate if needed.[13]
Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS
This method "tags" the carboxylic acid to enhance ionization efficiency and chromatographic retention in reversed-phase LC-MS.[7]
-
Sample Preparation: Prepare a solution of the fatty acid sample or extract in a suitable solvent (e.g., acetonitrile/water).
-
Derivatization Reaction: In a reaction vial, mix the sample with a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubation: Allow the reaction to proceed at approximately 40°C for 30 minutes.
-
Quenching: Quench the reaction if necessary (e.g., by adding a small amount of an acid).
-
Analysis: Dilute the sample with the mobile phase and inject it into the LC-MS system.
Disclaimer: These protocols are general guidelines. Optimization of reaction times, temperatures, and reagent concentrations may be necessary for specific applications and sample matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Comprehensive profiling of conjugated fatty acid isomers and their lipid oxidation products by two-dimensional chiral RP×RP liquid chromatography hyphenated to UV- and SWATH-MS-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the scale-up of 11-hydroxytetradecanoic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 11-hydroxytetradecanoic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound at an industrial scale?
A1: The two primary routes for large-scale production of this compound are microbial fermentation and chemical synthesis. Microbial fermentation utilizes genetically engineered microorganisms to produce the target molecule from renewable feedstocks. This method is often considered more sustainable. Chemical synthesis involves a series of controlled chemical reactions, which can offer higher purity and yield but may involve harsher reaction conditions and more complex purification steps.
Q2: What are the most common challenges encountered when scaling up microbial fermentation for this compound?
A2: Common challenges during the scale-up of microbial fermentation include:
-
Reduced Yield: A significant drop in product yield is often observed when moving from laboratory-scale shake flasks to pilot- or industrial-scale bioreactors.[1]
-
Oxygen Transfer: Maintaining adequate dissolved oxygen levels is critical for many microbial processes and can be difficult to achieve in large bioreactors.[1]
-
Mixing and Homogeneity: Ensuring uniform distribution of nutrients, pH, and temperature throughout a large bioreactor can be challenging.
-
Shear Stress: Increased agitation rates in large vessels can cause cellular stress, impacting productivity.
-
Contamination: Maintaining sterility is more complex at a larger scale.[2]
-
Downstream Processing: Isolating and purifying this compound from a complex fermentation broth can be a significant bottleneck.[3][4]
Q3: What are the key parameters to control during the fermentation process?
A3: Critical parameters to monitor and control in a bioreactor for optimal this compound production include pH, temperature, dissolved oxygen, agitation speed, and nutrient feed rates.[5][6] The optimal setpoints for these parameters will be strain-dependent and should be determined during process development.
Q4: What analytical methods are recommended for quality control during and after production?
A4: For quality control, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity and concentration of this compound.[7] Mass Spectrometry (MS) can be coupled with these techniques for definitive identification.[7] Titrimetric methods can be used for quantifying the carboxylic acid functional group.[]
Troubleshooting Guides
Issue 1: Low Yield in Microbial Fermentation Scale-Up
Q: My this compound yield has dropped significantly after moving from a 1L shake flask to a 100L bioreactor. What are the potential causes and how can I troubleshoot this?
A: A drop in yield during scale-up is a multifaceted problem. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Oxygen Transfer | - Increase agitation speed (while monitoring for shear stress).- Increase airflow or sparging rate.- Use enriched air or pure oxygen (requires careful monitoring and control).- Optimize impeller design for better gas dispersion. |
| Poor Mixing and Nutrient Gradients | - Optimize agitation speed and impeller configuration.- Ensure proper placement of probes for accurate monitoring of different zones in the reactor.- Implement a fed-batch strategy to maintain optimal nutrient concentrations. |
| Sub-optimal pH Control | - Verify the calibration and placement of the pH probe.- Ensure efficient mixing for rapid acid/base distribution.- Profile the pH throughout the fermentation to identify critical control points. |
| Temperature Gradients | - Check the functionality of the bioreactor's heating and cooling system.- Ensure adequate mixing to distribute temperature evenly. |
| Cellular Stress (Shear) | - If increasing agitation negatively impacts yield, consider using a different impeller type designed for lower shear.- Optimize the fed-batch strategy to maintain a healthy cell density without excessive agitation. |
| Inhibitory Metabolite Accumulation | - Analyze the fermentation broth for potential inhibitory byproducts.- Consider in-situ product removal techniques if feasible. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low fermentation yield.
Issue 2: Purity Issues During Downstream Processing
Q: I am struggling to achieve >98% purity for this compound after extraction from the fermentation broth. What purification strategies can I employ?
A: Achieving high purity of a hydroxy fatty acid from a complex biological matrix requires a multi-step purification process.
Purification Strategies
| Purification Step | Description | Key Considerations |
| 1. Biomass Removal | Centrifugation or microfiltration to separate the cells from the fermentation broth. | Ensure efficient removal of cell debris to prevent interference in subsequent steps. |
| 2. pH Adjustment & Extraction | Acidify the supernatant to protonate the carboxylic acid group, making it less water-soluble. Extract with an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[3][4] | The choice of solvent is critical for selective extraction and ease of removal. Multiple extractions will improve recovery. |
| 3. Crystallization | If the product is a solid at room temperature, crystallization from a suitable solvent system can be a highly effective purification step. | Solvent selection and cooling rate are crucial for obtaining high-purity crystals. |
| 4. Column Chromatography | For high-purity requirements, flash chromatography or preparative HPLC can be used. Normal-phase chromatography can be effective for separating compounds with different polarities.[9] | This step can be costly and time-consuming at a large scale, so it is often used as a final polishing step. |
Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Problems in scale-up of biotechnology production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth [frontiersin.org]
- 5. alicat.com [alicat.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Reducing background noise in mass spectrometry of 11-hydroxytetradecanoic acid
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry analysis of 11-hydroxytetradecanoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My baseline is consistently high and noisy, even in blank injections. How can I identify the source of contamination?
Answer: A high, noisy baseline typically points to chemical contamination from your system or solvents.[1] A systematic approach is required to isolate the source.
-
Solvent and Mobile Phase Check : Always use high-purity, LC-MS grade solvents and additives.[1][2] HPLC-grade solvents can introduce significant impurities, especially in the low-mass range.[2] Prepare fresh mobile phases daily to prevent microbial growth and degradation.[1][3]
-
Systematic Blank Injections : Run a sequence of blank injections to pinpoint the contamination source.[1]
-
No Injection ("Dry Run") : Assesses the baseline electronic noise of the mass spectrometer itself.
-
Mobile Phase Injection : Run your gradient with a direct injection of your mobile phase to check for contamination from your solvents or additives.
-
Full Blank Sample : Inject a blank sample (e.g., reconstitution solvent) that has gone through the entire sample preparation workflow to check for contamination from reagents, tubes, or extraction cartridges.[1] Fatty acids like palmitate and stearate are common environmental and plasticware contaminants that can appear in blanks.[4]
-
-
LC System and Ion Source Cleaning : If the contamination persists, it may originate from the system itself.
Question: My signal-to-noise (S/N) ratio is poor for this compound. How can I improve it?
Answer: A poor S/N ratio can be caused by low signal intensity, high background noise, or both. The ability to detect your analyte is fundamentally a function of the signal-to-noise ratio.[2]
-
Optimize Ion Source Parameters : The most effective way to improve signal is by optimizing ionization source conditions to maximize the production and transmission of gas-phase ions.[2] Adjust parameters such as nebulizer gas flow, drying gas temperature, and spray voltage.[2][8] Be cautious with temperature, as thermally labile analytes can degrade.[2]
-
Enhance Sample Preparation : Rigorous sample cleanup is essential for reducing matrix effects, which can suppress the ionization of your target analyte.[2]
-
Solid-Phase Extraction (SPE) : Use SPE to remove interfering components like salts and phospholipids from complex biological samples.[5][8][9] This concentrates the analyte and reduces background signals.[9]
-
Liquid-Liquid Extraction (LLE) : LLE is another effective technique for extracting lipids and separating them from interfering matrix components.[5][10]
-
-
Improve Chromatographic Separation : Optimize your LC method to ensure your analyte peak is sharp, symmetrical, and well-separated from co-eluting interferences.[5][8] Broad peaks lead to a lower signal-to-noise ratio.[8] Consider adjusting the mobile phase gradient or trying a different column chemistry.[5]
Question: I am observing many unexpected peaks and adducts in my mass spectrum. What are they and how can I minimize them?
Answer: The unexpected peaks are likely due to chemical noise, which includes solvent clusters, contaminants, and adducts. Adduct ions form when your analyte molecule associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[11][12]
-
Identify Common Adducts : Fatty acids can readily form adducts. Recognize common adducts by their mass shifts. For example, a sodium adduct will appear at M+22.989 Da relative to the protonated molecule [M+H]⁺.
-
Minimize Salt Sources : Use high-purity water and solvents to prepare your mobile phase.[2] Avoid glassware if possible, as it can be a source of sodium ions.[11] If salts are present in your sample, use a desalting step during sample preparation.[9]
-
Check for Common Contaminants : Contaminants can come from many sources, including plasticizers (phthalates), pump oils, and even personal care products.[1][13] A list of common contaminants and their m/z values is often available from instrument manufacturers.[13]
-
Optimize Mobile Phase : The use of high-purity additives is critical to prevent unwanted adduct formation and increased background.[2] Trifluoroacetic acid (TFA), for example, is a known ion-suppressing agent and can form strong adducts.[13] If possible, use formic acid at a low concentration (e.g., 0.1%).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the LC-MS analysis of fatty acids?
A1: The most common sources are chemical noise arising from:
-
Mobile Phase : Impurities in solvents and additives, or microbial growth in old aqueous phases.[1][3] Using LC-MS grade solvents is essential.[1][2]
-
Sample Matrix : Complex biological samples contain numerous components (salts, phospholipids) that can interfere with analyte ionization, causing ion suppression and increasing background.[2][8]
-
System Contamination : Residue from previous analyses (carryover), column bleed, and contaminants leaching from tubing (e.g., PEEK) or seals.[1][3]
-
Environmental Contaminants : Phthalates from plasticware, keratin from dust or handling, and even common fatty acids like palmitate and stearate from the environment can contaminate samples and solvents.[1][4][13]
Q2: What is the difference between chemical noise and electronic noise?
A2:
-
Chemical Noise is the most common source of interference and arises from unwanted ions hitting the detector.[1] These ions can originate from solvents, the sample matrix, system contamination, or gas leaks.[1] This type of noise often appears as a high baseline or as distinct, interfering peaks in the mass spectrum.[14]
-
Electronic Noise is inherent to the detector and electronic components of the mass spectrometer.[1] In modern instruments, electronic noise is typically low and a less significant contributor than chemical noise.[1]
Q3: How does sample preparation help reduce background noise?
A3: Proper sample preparation is crucial for enhancing sensitivity and reducing background noise.[9] By removing impurities and non-target components, sample preparation minimizes background signals that can obscure the analyte peak.[2][9] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) concentrate the analyte of interest while removing interfering substances like salts and phospholipids, leading to a cleaner sample and a better signal-to-noise ratio.[5][9][10]
Quantitative Data Summary
The sensitivity of a mass spectrometry method is often defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which are determined by the signal-to-noise ratio (S/N).
| Parameter | Definition | Typical Requirement |
| Signal-to-Noise Ratio (S/N) | The ratio of the analyte signal intensity to the baseline noise intensity. | A higher S/N ratio indicates better sensitivity. |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the background noise. | Typically defined as S/N ≥ 3.[10][15] |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively measured with acceptable precision and accuracy. | Typically defined as S/N ≥ 10.[10][15] |
Table 1: Common metrics for assessing method sensitivity in mass spectrometry.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup
This protocol provides a general method for cleaning up biological samples to isolate this compound and other fatty acids prior to LC-MS analysis.
Materials:
-
SPE Cartridge (e.g., C18 or a mixed-mode polymer-based sorbent)
-
Sample (e.g., plasma, cell lysate) with an appropriate internal standard added
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen gas evaporator
Methodology:
-
Conditioning : Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of ultrapure water through it. Do not let the cartridge run dry.
-
Loading : Load the pre-treated sample (e.g., acidified plasma) onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1-2 mL of water or a weak aqueous-organic mixture to remove salts and other polar impurities.[8]
-
Elution : Elute the this compound and other retained lipids with an appropriate organic solvent, such as methanol or acetonitrile.[8]
-
Drying and Reconstitution : Dry the collected eluate under a gentle stream of nitrogen gas.[8] Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A) for LC-MS injection.[8]
Visualizations
Caption: A step-by-step workflow for diagnosing the source of high background noise.
Caption: Relationship between potential noise sources and the LC-MS workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. organomation.com [organomation.com]
- 10. Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research [mdpi.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. researchgate.net [researchgate.net]
- 15. lipidmaps.org [lipidmaps.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 11-Hydroxytetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 11-hydroxytetradecanoic acid, a hydroxylated fatty acid, is critical in various research fields, from metabolic studies to drug development. Its role as a potential biomarker and bioactive lipid necessitates robust and reliable analytical methods. This guide provides an objective comparison of the primary analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of hydroxylated fatty acids. The comparison is supported by experimental data from validated methods for structurally similar compounds, offering a clear perspective on the performance of each technique.
Executive Summary
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the premier method for the analysis of this compound and other hydroxy fatty acids. Its high sensitivity, specificity, and minimal sample preparation requirements make it ideal for complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS), while a powerful technique for fatty acid analysis, necessitates a derivatization step to increase the analyte's volatility, adding complexity to the workflow. This guide will delve into the performance characteristics of both methods, providing a comprehensive overview to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for LC-MS/MS and GC-MS methods for the analysis of hydroxylated fatty acids. The data for the LC-MS/MS method is based on a validated method for β-hydroxy-tetradecanoic acid, a structural isomer of this compound, which provides a strong indication of the expected performance for the target analyte.[1] The GC-MS data is derived from a validated method for various 3-hydroxy fatty acids.[2]
Table 1: LC-MS/MS Method Performance for β-Hydroxytetradecanoic Acid [1]
| Validation Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 µg/L |
| Limit of Quantification (LOQ) | 5 µg/L |
| Accuracy (% Recovery) | > 85% |
| Precision (% RSD) | < 10% |
Table 2: GC-MS Method Performance for 3-Hydroxy Fatty Acids [2]
| Validation Parameter | Performance |
| Precision (CV%) | 1.0 - 10.5% (at 30 µmol/L) |
| Precision (CV%) | 3.3 - 13.3% (at 0.3 µmol/L) |
Experimental Workflows
The selection of an analytical method is not only dependent on its performance but also on the experimental workflow. The following diagrams illustrate the typical workflows for LC-MS/MS and GC-MS analysis of this compound.
References
A Comparative Guide: GC-MS vs. HPLC for the Analysis of 11-Hydroxytetradecanoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 11-hydroxytetradecanoic acid, a hydroxylated fatty acid, is crucial in various biological and chemical studies. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid in selecting the most suitable technique for your research needs.
At a Glance: Performance Comparison
The choice between GC-MS and HPLC for the analysis of this compound hinges on factors such as sensitivity, sample throughput, and the need for structural information. Below is a summary of key performance metrics, compiled from studies on closely related hydroxy fatty acids.
| Performance Metric | GC-MS | HPLC |
| Limit of Detection (LOD) | Typically in the low picogram (pg) range.[1] | Can range from picogram (pg) to nanogram (ng)/mL, depending on the detector.[2][3][4] |
| Limit of Quantification (LOQ) | Low pg to ng/mL range.[3][4] | ng/mL to µg/mL range.[3][4] |
| **Linearity (R²) ** | Generally ≥0.99 | Typically ≥0.99 |
| Recovery | 85-115% is a common acceptable range. | 96.6-105.8% reported for a similar hydroxy fatty acid.[3] |
| Sample Derivatization | Mandatory (Esterification and Silylation).[5][6] | Often required for enhanced detection (e.g., UV/fluorescence).[7] |
| Analysis Time | Typically longer due to derivatization and chromatographic run times. | Can be faster, especially with modern UHPLC systems. |
| Instrumentation Cost | Generally lower initial cost compared to HPLC-MS. | Can be higher, particularly for mass spectrometry detectors. |
Analytical Workflow Overview
The analytical workflows for GC-MS and HPLC differ significantly, primarily due to the sample volatility requirements of GC-MS.
Detailed Experimental Protocols
Below are representative protocols for the analysis of this compound using GC-MS and HPLC. These are generalized methods and may require optimization for specific matrices.
GC-MS Protocol
This protocol involves a two-step derivatization to convert the non-volatile this compound into a volatile derivative suitable for GC analysis.
1. Sample Preparation and Lipid Extraction:
-
A known quantity of the sample (e.g., tissue homogenate, plasma, or cell pellet) is subjected to a lipid extraction procedure, such as a modified Bligh and Dyer method.[8]
-
An internal standard (e.g., a deuterated analog of a similar fatty acid) is added at the beginning of the extraction to correct for sample loss and variations in derivatization and injection.
2. Derivatization:
-
Esterification: The carboxyl group is first converted to a methyl ester. The dried lipid extract is treated with a methylating agent, such as methanolic HCl or BF3/methanol, and heated.[5]
-
Silylation: The hydroxyl group is then derivatized to a trimethylsilyl (TMS) ether to increase volatility and improve chromatographic peak shape. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is added to the dried sample, and the mixture is heated.[6][9]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is commonly used.
-
Injector: Splitless injection is typically employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for 2 minutes, ramped to 250°C at 10°C/min, and then to 320°C at 20°C/min and held for 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound. A full scan mode can be used for qualitative identification.
-
HPLC Protocol
This protocol describes a reversed-phase HPLC method, which is commonly used for the separation of fatty acids. Derivatization for enhanced detection is often employed.
1. Sample Preparation and Lipid Extraction:
-
Similar to the GC-MS protocol, lipids are extracted from the sample matrix using a suitable solvent system.
-
An appropriate internal standard is added prior to extraction.
2. Derivatization (Optional but Recommended for UV/Fluorescence Detection):
-
To enhance detection by UV or fluorescence, the carboxyl group of this compound can be derivatized. Common derivatizing agents include:
-
Phenacyl bromide: For UV detection.[10]
-
9-anthryldiazomethane (ADAM): For fluorescence detection.
-
3. HPLC Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing an acidifier (e.g., formic acid or acetic acid) is common. For example, a gradient of methanol and 1% acetic acid in water.[3][4]
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[3][4]
-
-
Detection:
-
UV Detector: If derivatized with a UV-active tag.
-
Fluorescence Detector: If derivatized with a fluorescent tag.
-
Evaporative Light Scattering Detector (ELSD): A universal detector that can be used for underivatized fatty acids but is generally less sensitive than MS.[3][4]
-
Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity without the need for derivatization for detection enhancement. Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Concluding Remarks
Both GC-MS and HPLC are powerful techniques for the analysis of this compound.
GC-MS is a highly sensitive and specific method that provides detailed structural information. However, the mandatory and often multi-step derivatization process can be time-consuming and a source of analytical variability.
HPLC , particularly when coupled with mass spectrometry (LC-MS), offers high sensitivity and throughput without the need for derivatization to increase volatility. HPLC is also advantageous for analyzing heat-sensitive molecules.[7] The choice of detector for HPLC significantly impacts sensitivity and cost.
For researchers requiring high sensitivity and definitive structural confirmation, GC-MS is an excellent choice. For laboratories with high sample throughput needs and where thermal degradation is a concern, HPLC, especially LC-MS, presents a compelling alternative. The selection of the optimal method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired balance between sample preparation complexity, analysis time, and data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cerealsgrains.org [cerealsgrains.org]
Accuracy and precision of 11-hydroxytetradecanoic acid quantification methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of hydroxy fatty acids, such as 11-hydroxytetradecanoic acid (also known as 11-hydroxymyristic acid), is crucial for understanding their physiological and pathological roles. As a hydroxylated long-chain fatty acid, its presence and concentration in biological matrices can be indicative of specific metabolic pathways or disease states. The selection of an appropriate analytical methodology is therefore paramount for obtaining reliable and reproducible data.
This guide provides an objective comparison of the primary analytical techniques used for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their performance metrics, supported by experimental data from closely related analytes, and provide detailed experimental protocols to aid in method selection and implementation.
Performance Comparison of Analytical Techniques
The choice of analytical technique for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. While specific validated performance data for this compound is not extensively published, data from structurally similar hydroxy fatty acids provide a strong indication of expected performance.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ng/mL to pg/mL range (analyte dependent) | Low pg/mL to high fg/mL range |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range (analyte dependent) | Low pg/mL to high fg/mL range |
| Linear Dynamic Range | Wide (typically 2-3 orders of magnitude) | Wide (typically 3-4 orders of magnitude) |
| Accuracy (% Recovery) | High (with appropriate internal standards) | High (with appropriate internal standards) |
| Precision (%RSD) | Typically <15% | Typically <15% |
| Sample Preparation | Derivatization is mandatory | Derivatization is optional but can improve sensitivity |
| Throughput | Moderate | High |
| Specificity | High (based on retention time and mass spectrum) | Very High (based on retention time and specific mass transitions) |
Note: The performance metrics are estimates based on the analysis of similar hydroxy fatty acids and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflows and Methodologies
The accurate quantification of this compound necessitates meticulous sample preparation and optimized analytical conditions. Below are representative workflows and detailed experimental protocols for both GC-MS and LC-MS/MS methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for fatty acid analysis, but it requires a derivatization step to increase the volatility of the analytes.
1. Lipid Extraction and Saponification:
-
Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system like chloroform:methanol (2:1, v/v) to extract total lipids.
-
Add an internal standard, such as a stable isotope-labeled this compound, prior to extraction to correct for procedural losses.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the dried lipid extract by adding methanolic NaOH and heating to release the fatty acids from their esterified forms.
-
Acidify the sample to protonate the fatty acids.
2. Derivatization:
-
Extract the free fatty acids into an organic solvent like hexane.
-
Evaporate the solvent and dry the fatty acid residue thoroughly.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (TMS) esters of the carboxylic acid and hydroxyl groups.
3. GC-MS Analysis:
-
GC Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) to elute the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation than GC-MS.
1. Sample Preparation:
-
To an aliquot of the biological sample (e.g., 100 µL of plasma), add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Perform a protein precipitation and liquid-liquid extraction using a solvent like methanol or a mixture of chloroform and methanol.
-
Vortex and centrifuge the sample to separate the layers.
-
Transfer the supernatant containing the analyte to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion ([M-H]⁻) for this compound (m/z 243.2) would be selected, and collision-induced dissociation would be optimized to identify a specific and abundant product ion for monitoring.
Signaling Pathways
The specific signaling pathways involving this compound are not well-elucidated in current scientific literature. However, it is known that other hydroxy fatty acids act as signaling molecules, often through G-protein coupled receptors (GPCRs) or by modulating the activity of nuclear receptors. The diagram below illustrates a general signaling pathway for a bioactive lipid.
Conclusion
The quantification of this compound can be reliably achieved using both GC-MS and LC-MS/MS. LC-MS/MS is generally favored for its higher sensitivity, specificity, and throughput, often with simpler sample preparation. GC-MS remains a viable and robust alternative, particularly when extensive fatty acid profiling is required, though it necessitates a derivatization step. The choice of method should be guided by the specific research question, the biological matrix being analyzed, the required level of sensitivity, and the available instrumentation. The protocols and performance characteristics outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for this important hydroxy fatty acid.
A Comparative Analysis of 11-Hydroxytetradecanoic Acid and Other Hydroxy Fatty Acids in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 11-hydroxytetradecanoic acid against other notable hydroxy fatty acids: 12-hydroxystearic acid, 16-hydroxyhexadecanoic acid, and 2-hydroxytetradecanoic acid. The information presented is supported by available experimental data to assist in evaluating their potential for research and drug development.
Executive Summary
Hydroxy fatty acids represent a diverse class of molecules with a wide array of biological activities. This guide focuses on four specific hydroxy fatty acids, highlighting their distinct mechanisms of action and potential therapeutic applications. 2-Hydroxytetradecanoic acid has demonstrated antiviral and enzyme-inhibiting properties. 12-Hydroxystearic acid shows promise as an immunomodulator, stimulating the innate immune response in the skin. While data on the antiproliferative effects of this compound exists, further quantitative analysis is needed. In contrast, 16-hydroxyhexadecanoic acid is primarily involved in plant biology, with limited research on its effects in mammalian systems.
Data Presentation: A Comparative Overview of Biological Activities
The following table summarizes the key biological activities and available quantitative data for the four hydroxy fatty acids. Direct comparison is challenging due to the differing nature of their activities.
| Fatty Acid | Biological Activity | Target/Mechanism | Quantitative Data |
| This compound | Antiproliferative | Not fully elucidated | IC50 values not specified in available comparative studies. |
| 12-Hydroxystearic acid | Indirect Antimicrobial | Stimulates antimicrobial peptide (AMP) secretion from keratinocytes via caspase-8 downregulation. | No direct MIC/MBC values; activity is indirect. |
| 16-Hydroxyhexadecanoic acid | Primarily structural in plants | Key monomer of cutin and suberin. | No significant biological activity data in mammalian cells reported. |
| 2-Hydroxytetradecanoic acid | Antiviral, Enzyme Inhibition | Inhibition of Junin virus replication, Inhibition of N-myristoyltransferase (NMT). | Antiviral: IC50 = 20.1 µM (Junin virus), IC50 = 14.2 µM (Tacaribe virus). Enzyme Inhibition: Ki = 200 µM for peptide myristoylation. |
Detailed Biological Activities and Mechanisms
This compound: Antiproliferative Potential
12-Hydroxystearic Acid: Modulator of Innate Immunity
12-Hydroxystearic acid (12-HSA) has a unique, indirect antimicrobial activity. It stimulates epidermal keratinocytes to secrete antimicrobial peptides (AMPs), which are a crucial component of the skin's innate immune defense.
Signaling Pathway: The proposed mechanism involves the downregulation of caspase-8 in keratinocytes. This, in turn, is thought to trigger the release of stored AMPs, which have broad-spectrum activity against bacteria, fungi, and viruses.
Figure 1: Proposed signaling pathway of 12-HSA in keratinocytes.
16-Hydroxyhexadecanoic Acid: A Key Component in the Plant Kingdom
The primary role of 16-hydroxyhexadecanoic acid is as a fundamental building block of cutin and suberin in the plant cuticle and cell walls. These polymers are essential for protecting plants from environmental stressors. Currently, there is a lack of significant data regarding its biological activity in mammalian systems, limiting its direct comparison in a pharmaceutical context.
2-Hydroxytetradecanoic Acid: Antiviral and Enzyme Inhibition
2-Hydroxytetradecanoic acid has been identified as an inhibitor of viral replication and a specific enzyme involved in protein modification.
-
Antiviral Activity: It has been shown to inhibit the replication of Junin and Tacaribe viruses, with IC50 values of 20.1 µM and 14.2 µM, respectively.
-
Enzyme Inhibition: This fatty acid acts as an inhibitor of N-myristoyltransferase (NMT), an enzyme responsible for the attachment of myristate to proteins (myristoylation). This modification is crucial for the function and localization of many proteins, including some involved in viral assembly. 2-Hydroxytetradecanoic acid exhibits a Ki of 200 µM for peptide myristoylation.
Experimental Protocols
In Vitro Antimicrobial Peptide (AMP) Secretion Assay with 12-Hydroxystearic Acid
Objective: To quantify the secretion of a specific AMP (e.g., LL-37) from human keratinocytes following treatment with 12-HSA.
Materials:
-
Primary human epidermal keratinocytes
-
Keratinocyte growth medium
-
12-Hydroxystearic acid (12-HSA)
-
Vehicle control (e.g., DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kit for the target AMP (e.g., Human LL-37 ELISA Kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary human epidermal keratinocytes in 96-well plates at a density that allows for confluence within 24-48 hours.
-
Treatment: Prepare various concentrations of 12-HSA in keratinocyte growth medium. Remove the existing medium from the cells and add the 12-HSA-containing medium or a vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA for the target AMP according to the manufacturer's instructions. This will involve adding the collected supernatants to the antibody-coated plate, followed by the addition of detection antibodies and substrate.
-
Data Analysis: Measure the absorbance using a plate reader. Generate a standard curve using the provided standards in the ELISA kit. Calculate the concentration of the AMP in each sample based on the standard curve. Compare the AMP concentrations in the 12-HSA-treated samples to the vehicle control to determine the fold-induction of AMP secretion.
Figure 2: Experimental workflow for the in vitro AMP secretion assay.
Antiviral Activity Assay for 2-Hydroxytetradecanoic Acid (General Plaque Reduction Assay)
Objective: To determine the concentration of 2-hydroxytetradecanoic acid that inhibits viral plaque formation by 50% (IC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Junin virus)
-
Virus stock with a known titer
-
Cell culture medium
-
2-Hydroxytetradecanoic acid
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cell line in multi-well plates to form a confluent monolayer.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add overlay medium containing serial dilutions of 2-hydroxytetradecanoic acid. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at the optimal temperature for viral replication until visible plaques are formed (typically 3-7 days).
-
Staining: Remove the overlay medium and fix the cells (e.g., with 10% formalin). Stain the cells with crystal violet solution, which will stain the living cells, leaving the plaques (areas of dead cells) unstained.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control. The IC50 value is determined by plotting the percentage of plaque inhibition against the compound concentration and fitting the data to a dose-response curve.
N-myristoyltransferase (NMT) Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of 2-hydroxytetradecanoic acid for NMT.
Materials:
-
Purified recombinant N-myristoyltransferase (NMT)
-
Myristoyl-CoA (substrate)
-
A peptide substrate with an N-terminal glycine
-
2-Hydroxytetradecanoic acid (inhibitor)
-
Assay buffer
-
Detection system (e.g., radioactive filter binding assay using [³H]myristoyl-CoA or a fluorescence-based assay)
Procedure:
-
Reaction Setup: In a microplate or reaction tube, combine the assay buffer, purified NMT enzyme, and varying concentrations of 2-hydroxytetradecanoic acid.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the peptide substrate and myristoyl-CoA (one of which is labeled for detection).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period, ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane). Quantify the amount of myristoylated peptide formed using the appropriate detection method (e.g., scintillation counting for radioactivity or fluorescence measurement).
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. The Ki value can be calculated by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition, and using graphical methods like a Lineweaver-Burk plot.
Conclusion
The comparison of these four hydroxy fatty acids reveals a fascinating diversity in their biological activities. 2-Hydroxytetradecanoic acid presents as a potential lead for antiviral and anti-cancer therapies through its direct inhibition of viral replication and NMT. 12-Hydroxystearic acid offers a novel approach to enhancing skin immunity. The biological role of this compound warrants further investigation to quantify its antiproliferative effects. 16-Hydroxyhexadecanoic acid's activity in mammalian systems remains an open area for research. This guide provides a foundation for researchers to identify the most promising candidates for their specific areas of investigation and highlights the need for further comparative studies to fully understand the structure-activity relationships within this class of molecules.
Performance evaluation of different derivatization reagents for hydroxy fatty acids
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of hydroxy fatty acids (HFAs) is critical for advancing our understanding of their roles in numerous physiological and pathological processes. Due to their inherent polarity and low volatility, direct analysis of HFAs by common analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is often challenging. Derivatization, a process of chemically modifying the analyte to improve its analytical properties, is therefore an indispensable step in HFA analysis.[1]
This guide provides an objective comparison of the performance of various derivatization reagents for the analysis of hydroxy fatty acids, supported by experimental data from the literature. We will delve into the most common derivatization strategies for both GC-MS and LC-MS, providing detailed experimental protocols and a comparative analysis of their performance to aid in the selection of the most suitable method for your research needs.
Derivatization Strategies for GC-MS Analysis
Gas chromatography requires analytes to be volatile and thermally stable. Derivatization of HFAs for GC-MS analysis primarily targets the polar carboxyl and hydroxyl groups to increase volatility and improve chromatographic peak shape. The two most common strategies are silylation and esterification followed by silylation.
Silylation Reagents
Silylation involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[1][2] This is typically a one-step reaction that derivatizes both functional groups simultaneously.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent that reacts with a broad range of functional groups. It is often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance its reactivity.[1][3]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent, often considered more volatile than BSTFA, which can be advantageous in preventing chromatographic interference.
Esterification Reagents
Esterification targets the carboxyl group to form an ester, most commonly a fatty acid methyl ester (FAME).[1] For HFAs, this is typically a two-step process where the carboxyl group is first esterified, followed by silylation of the hydroxyl group.
-
Boron Trifluoride-Methanol (BF3-Methanol): A widely used and effective reagent for the preparation of FAMEs.[4][5][6]
Derivatization Strategies for LC-MS Analysis
For LC-MS analysis, derivatization aims to improve ionization efficiency and chromatographic retention rather than volatility. Common strategies for HFAs involve tagging the carboxyl group to enhance its signal in the mass spectrometer.
-
Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with the carboxyl group to form a pentafluorobenzyl ester. PFB derivatives are highly electronegative, making them particularly suitable for sensitive detection by electron capture negative ionization mass spectrometry (ECNI-MS).
-
Amidation and Hydrazone Formation Reagents: These reagents introduce a permanently charged group or a readily ionizable moiety onto the HFA molecule, significantly enhancing ionization efficiency in electrospray ionization (ESI). Examples include 2-picolylamine (2-PA) and 3-nitrophenylhydrazine (3-NPH).[7]
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent depends on several factors, including the analytical platform, the specific HFA of interest, the sample matrix, and the desired sensitivity and throughput. The following tables summarize the performance characteristics of common derivatization reagents for fatty acids. It is important to note that direct comparative studies on a standardized panel of hydroxy fatty acids are limited in the literature; therefore, the data presented here is a compilation from various studies, some of which utilize general fatty acids as the analyte.
GC-MS Derivatization Reagents
| Derivatization Reagent | Target Analytes | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (%RSD) | Key Advantages & Disadvantages |
| BSTFA + 1% TMCS | General Fatty Acids | >0.999 | - | - | - | < 15 | Advantages: One-step reaction for both carboxyl and hydroxyl groups; versatile. Disadvantages: Derivatives can be moisture-sensitive; potential for incomplete derivatization. |
| BF3-Methanol (followed by silylation) | General Fatty Acids | >0.99 | - | - | 84-112 | < 6 | Advantages: FAMEs are stable; robust and widely used method. Disadvantages: Two-step process; BF3-methanol can be harsh and may degrade some analytes.[8] |
| TMSH | General Fatty Acids | - | - | - | - | < 15 (most FAs) | Advantages: Can be automated for high-throughput analysis. Disadvantages: Reproducibility can vary for certain fatty acids.[9] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation. Data for general fatty acids is used as a proxy due to limited direct comparative data for hydroxy fatty acids.
LC-MS Derivatization Reagents
| Derivatization Reagent | Target Analytes | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (%RSD) | Key Advantages & Disadvantages |
| PFBBr | Short to Long-Chain Fatty Acids | >0.99 | - | - | Good | Good | Advantages: Forms stable derivatives; excellent sensitivity with ECNI-MS. Disadvantages: Requires a separate step for hydroxyl group derivatization if necessary for GC-MS. |
| 3-Nitrophenylhydrazine (3-NPH) | Short-Chain Fatty Acids | - | fmol range | fmol range | 88-103 | < 3 | Advantages: High sensitivity; suitable for complex matrices. Disadvantages: Primarily targets the carboxyl group.[10] |
| O-benzylhydroxylamine (O-BHA) | Short-Chain Fatty Acids | - | - | 0.01 µM | > 80 | < 14 | Advantages: Good recovery and sensitivity. Disadvantages: Derivatization efficiency can be matrix-dependent.[11] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the derivatization of hydroxy fatty acids.
Protocol 1: Silylation with BSTFA for GC-MS Analysis
This protocol describes the derivatization of hydroxy fatty acids to their trimethylsilyl (TMS) esters using BSTFA.[3]
-
Sample Preparation: Place the dried lipid extract (e.g., 1 mg) in a reaction vial.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification with BF3-Methanol followed by Silylation for GC-MS Analysis
This two-step protocol first converts the carboxyl group to a methyl ester, followed by silylation of the hydroxyl group.[5][6]
-
Esterification:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.
-
Cap the vial and heat at 60°C for 60 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
-
Silylation:
-
To the dried FAMEs, add 100 µL of BSTFA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
Protocol 3: Derivatization with PFBBr for LC-MS or GC-MS Analysis
This protocol is for the formation of pentafluorobenzyl esters.
-
Sample Preparation: The dried sample extract is reconstituted in a suitable solvent like acetonitrile.
-
Derivatization: Add PFBBr and a catalyst (e.g., diisopropylethylamine - DIPEA).
-
Reaction: The reaction can be carried out at room temperature or with gentle heating (e.g., 60°C) for 20-60 minutes.
-
Extraction: The PFB esters are then typically extracted with a non-polar solvent like hexane.
-
Analysis: The extract is evaporated and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.
Visualizing Workflows and Selection Logic
To further clarify the experimental process and aid in the selection of an appropriate derivatization reagent, the following diagrams are provided.
Conclusion
The derivatization of hydroxy fatty acids is a critical step for their successful analysis by GC-MS and LC-MS. For GC-MS, silylation with reagents like BSTFA offers a straightforward one-step derivatization of both hydroxyl and carboxyl groups, while a two-step esterification with BF3-methanol followed by silylation provides highly stable derivatives. For LC-MS, reagents such as PFBBr and various amidation/hydrazone formation agents are effective in enhancing ionization efficiency and achieving low detection limits.
The choice of the optimal derivatization reagent is a crucial decision that depends on the specific analytical requirements of the study. Researchers should carefully consider the nature of their samples, the desired level of sensitivity, and the available instrumentation. The quantitative data, protocols, and workflows presented in this guide provide a solid foundation for making an informed decision and for developing robust and reliable methods for the quantification of these important biomolecules.
References
- 1. books.rsc.org [books.rsc.org]
- 2. marinelipids.ca [marinelipids.ca]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in hum… [ouci.dntb.gov.ua]
- 11. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 11-Hydroxymyristic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive lipids like 11-hydroxymyristic acid is paramount for advancing research and ensuring product quality. The cross-validation of analytical methods is a critical step to ensure consistency and comparability of data, particularly when methods are transferred between laboratories or when different analytical techniques are employed. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 11-hydroxymyristic acid.
This comparison summarizes key performance data, details experimental protocols, and outlines the principles of cross-validation to aid in the selection and implementation of the most suitable analytical method for your research needs.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of hydroxylated fatty acids, providing a benchmark for the expected performance for 11-hydroxymyristic acid.
Table 1: Performance Characteristics of LC-MS/MS for Hydroxylated Fatty Acids
| Parameter | Typical Performance |
| Linearity (r²) | > 0.990 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 3.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Table 2: Performance Characteristics of GC-MS for Hydroxylated Fatty Acids
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 7 - 50 pg on column |
| Limit of Quantification (LOQ) | 0.3 µmol/L |
| Precision (%CV) | 3.3% - 13.3% |
| Accuracy (% Bias) | Within ±15% |
Experimental Protocols
Detailed and validated experimental protocols are the foundation of reproducible analytical science. Below are representative protocols for the analysis of 11-hydroxymyristic acid using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct analysis of 11-hydroxymyristic acid with minimal sample preparation.
1. Sample Preparation (Extraction)
-
To 200 µL of plasma or other biological fluid, add 800 µL of methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and directly inject it into the LC-MS/MS system or evaporate to dryness and reconstitute in the initial mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (M-H)⁻ of 11-hydroxymyristic acid to a specific product ion.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method requires derivatization to increase the volatility of 11-hydroxymyristic acid for gas chromatographic analysis.
1. Sample Preparation (Extraction and Derivatization)
-
Extraction: Perform a liquid-liquid extraction of the sample using a solvent system like chloroform/methanol to isolate the lipid fraction.
-
Hydrolysis (Optional): For the analysis of total 11-hydroxymyristic acid (free and esterified), perform an alkaline hydrolysis of the lipid extract using methanolic KOH.
-
Derivatization:
-
Esterification: Convert the carboxylic acid group to a methyl ester using a reagent such as 14% Boron Trifluoride in methanol (BF₃-methanol). Heat the sample with the reagent at 60°C for 60 minutes.
-
Silylation: Derivatize the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoracetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the sample with the reagent at 60-70°C for 1 hour.
-
2. Chromatographic Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a final temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 11-hydroxymyristic acid to enhance sensitivity and selectivity.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Cross-Validation of Analytical Methods
Cross-validation is the process of formally comparing two analytical methods to determine if they provide comparable results.[1] This is essential when changing methods, transferring a method to a different laboratory, or when data from different methods need to be combined in a single study.[2]
Acceptance Criteria for Cross-Validation
Regulatory guidelines from agencies like the FDA and EMA provide a framework for acceptable performance during cross-validation.[3] Key criteria include:
-
Accuracy: The mean concentration at each QC level should be within ±15% of the nominal concentration.
-
Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15%.
Experimental Workflow for Cross-Validation
A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples by both analytical methods. The results are then statistically compared to assess for any systematic bias between the methods.
Caption: Experimental workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The selection of an appropriate analytical method is a critical decision that impacts the reliability and interpretability of research findings. The following diagram illustrates the logical workflow for selecting and validating an analytical method based on key experimental requirements.
Caption: Logical workflow for analytical method selection and validation.
References
A Comparative Guide to the Linearity and Range of 11-Hydroxytetradecanoic Acid Calibration Curves
This guide provides a comprehensive overview of the key performance characteristics of calibration curves for the quantification of 11-hydroxytetradecanoic acid, with a focus on linearity and analytical range. Due to a lack of extensive, publicly available, direct comparative studies on this compound, this document establishes a best-practice framework. This is supported by data from the closely related compound, 12-hydroxyoctadecanoic acid, to illustrate expected performance metrics. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in bioanalytical method development and validation.
Quantitative Data Summary
The following table summarizes the performance of a validated analytical method for a structurally similar long-chain hydroxy fatty acid, 12-hydroxyoctadecanoic acid. This data is presented as a benchmark for what can be expected when developing a method for this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
| Parameter | 12-Hydroxyoctadecanoic Acid | Stearic Acid (for comparison) |
| Linear Range | 119.1–1190.7 µg/mL | 10.7–107.4 µg/mL |
| Coefficient of Determination (R²) | 0.9993–0.9995 | 0.9993–0.9995 |
| Limit of Detection (LOD) | 1.1 µg/mL | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 3.2 µg/mL | 7.4 µg/mL |
| Mean Recovery | 101.5% | 101.0% |
| Precision (Repeatability, n=6, %RSD) | < 1.7% | < 1.7% |
| Stability (8h at room temp, %RSD) | < 2.6% | < 2.6% |
Data sourced from a study on the determination of stearic acid and 12-hydroxyoctadecanoic acid by HPLC-ELSD[1].
Experimental Protocols
A robust and reliable bioanalytical method is crucial for the accurate quantification of this compound in biological matrices. Below are detailed protocols for sample preparation and analysis, which can be adapted and optimized for specific research needs.
1. Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting small molecules like hydroxy fatty acids from plasma or serum.
-
Initial Step: Aliquot 200 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of this compound) to each sample, calibrator, and quality control sample. This is critical for correcting for variability during sample processing and analysis.
-
Precipitation: Add 600 µL of cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, ensuring that the protein pellet is not disturbed.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Final Step: The reconstituted sample is then ready for injection into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)
The following are typical starting conditions for the analysis of hydroxy fatty acids by LC-MS/MS. Method optimization will be required.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for this compound and the internal standard would need to be determined by infusion and optimization.
Workflow and Pathway Diagrams
Experimental Workflow for Calibration Curve Assessment
Caption: A generalized workflow for establishing and validating a calibration curve for an analyte in a biological matrix.
Logical Relationship for Linearity Assessment
Caption: Key statistical and graphical methods for the comprehensive assessment of calibration curve linearity.
References
A Comparative Guide to the Extraction of 11-Hydroxytetradecanoic Acid from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary methods for the extraction of 11-hydroxytetradecanoic acid from various biological matrices: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The selection of an appropriate extraction method is critical for the accurate quantification and subsequent analysis of this and other long-chain hydroxy fatty acids. This document outlines the efficiencies of these methods, supported by experimental data from studies on structurally similar analytes, and provides detailed protocols to aid in methodological selection and implementation.
Comparison of Extraction Efficiencies
The following table summarizes the reported extraction efficiencies for long-chain (hydroxy) fatty acids using Solid-Phase Extraction and Liquid-Liquid Extraction. While data specifically for this compound is limited, the efficiencies for analogous compounds provide a reliable benchmark for comparison.
| Extraction Method | Matrix Type | Analyte Class | Reported Recovery Efficiency (%) | Reference |
| Solid-Phase Extraction (SPE) | Serum | Fatty Acid Esters of Hydroxy Fatty Acids | 73.8 - 100 | [1] |
| Solid-Phase Extraction (SPE) | Plasma | General Oxylipin Panels (including C20 hydroxy fatty acids) | > 80 | |
| Liquid-Liquid Extraction (LLE) | Fermentation Medium | Long-Chain Fatty Acids (≥ C12) | 98 - 100 | |
| Liquid-Liquid Extraction (LLE) | Anaerobic Digester Supernatant | Long-Chain Fatty Acids | 81 - 113 |
Experimental Protocols
Below are detailed methodologies for performing Solid-Phase Extraction and Liquid-Liquid Extraction for this compound from a representative biological matrix.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from established methods for the extraction of hydroxylated fatty acids from plasma or serum.
Materials:
-
Biological sample (e.g., 1 mL of plasma or microbial culture supernatant)
-
Internal standard (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic Acid
-
C18 SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of the sample, add an appropriate amount of internal standard.
-
Add 4 mL of cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Ensure the cartridge does not dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Follow with a wash of 3 mL of 50% methanol in water.
-
-
Elution:
-
Elute the this compound and other retained lipids with 2 mL of acetonitrile, followed by 2 mL of hexane. Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for the intended analytical method (e.g., LC-MS).
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general procedure for the extraction of long-chain fatty acids from aqueous biological matrices such as fermentation broth or cell culture supernatant.
Materials:
-
Biological sample (e.g., 1 mL of fermentation supernatant)
-
Internal standard (e.g., deuterated this compound)
-
Hexane (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Sulfuric Acid (50% v/v)
-
Sodium Chloride (NaCl)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
In a glass tube, combine 1 mL of the aqueous sample with an appropriate amount of internal standard.
-
-
Extraction:
-
Add 2 mL of a hexane/MTBE (1:1, v/v) solvent mixture to the sample.
-
Acidify the mixture by adding 80 µL of 50% sulfuric acid to protonate the carboxylic acid group, enhancing its solubility in the organic solvent.
-
Add 0.05 g of NaCl to increase the ionic strength of the aqueous phase, which helps to drive the fatty acids into the organic phase.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and partitioning.
-
-
Phase Separation:
-
Centrifuge the mixture at 3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully collect the upper organic layer containing the extracted lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for the subsequent analysis (e.g., for GC-MS analysis, derivatization may be required prior to reconstitution in a non-polar solvent).
-
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a biological sample.
References
Safety Operating Guide
Proper Disposal of 11-Hydroxytetradecanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 11-Hydroxytetradecanoic acid, emphasizing safety, environmental responsibility, and regulatory compliance.
While this compound is generally classified as a non-hazardous substance, responsible disposal practices are essential to minimize environmental impact. This document outlines the necessary steps for its disposal, from initial waste characterization to the final disposal route.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C14H28O3[1][2] |
| Molecular Weight | 244.37 g/mol [1] |
| Appearance | Solid |
| CAS Number | 2034-56-2[1][3] |
| Chemical Class | Hydroxy fatty acid, Long-chain fatty acid[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound.
1. Waste Characterization and Segregation:
-
Initial Assessment: Determine if the this compound waste is in its pure form, mixed with non-hazardous solvents (e.g., water), or contaminated with other hazardous chemicals.
-
Segregation: If the waste is pure or mixed with non-hazardous materials, it should be collected in a dedicated, properly labeled waste container. Do not mix with other chemical waste streams. If contaminated with hazardous materials, it must be treated as hazardous waste and disposed of according to your institution's hazardous waste management plan.
2. Container Labeling:
-
Clear Identification: The waste container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Communication: While generally considered non-hazardous, it is prudent to note "Caution: May be harmful to aquatic life" on the label as a precautionary measure, based on data for similar compounds.
3. On-site Storage:
-
Container Integrity: Use a container that is in good condition and compatible with the fatty acid. Ensure the lid is securely fastened to prevent spills.
-
Storage Location: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
4. Final Disposal Route:
The appropriate disposal route depends on the form of the waste and local regulations.
-
Solid Waste: For pure, solid this compound, disposal in a permitted sanitary landfill may be an option. However, it is crucial to confirm with your institution's Environmental Health and Safety (EHS) department and the landfill operator that they will accept this type of chemical waste.
-
Aqueous Solutions (Small Quantities): For very small quantities of dilute aqueous solutions, disposal down the sanitary sewer may be permissible, provided it aligns with local wastewater treatment plant regulations. Always flush with a large volume of water. It is imperative to check your local regulations before using this method, as some municipalities have strict limits on the chemical composition of wastewater.
-
Incineration (Recommended): The preferred method for the disposal of this compound is through a licensed hazardous waste incineration facility. This method ensures the complete destruction of the compound, minimizing any potential environmental impact. Contact your institution's EHS office to arrange for pickup and disposal by a certified waste management vendor.
5. Documentation:
-
Maintain a record of the disposal of this compound, including the quantity, date of disposal, and the disposal method used. This documentation is crucial for regulatory compliance and laboratory safety audits.
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
